Comprehensive Technical Guide: Chemical and Physical Properties of 3-Benzyloxy-4-nitrocinnamic Acid
Executive Summary In the landscape of modern drug discovery, highly functionalized cinnamic acid derivatives serve as privileged pharmacophores and critical synthetic intermediates. 3-Benzyloxy-4-nitrocinnamic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, highly functionalized cinnamic acid derivatives serve as privileged pharmacophores and critical synthetic intermediates. 3-Benzyloxy-4-nitrocinnamic acid (CAS: 128618-93-9)[1] is a high-value building block characterized by a trans-alkene conjugated with an aromatic ring, substituted with a bulky, lipophilic benzyl ether and a strongly electron-withdrawing nitro group. This unique structural motif allows for orthogonal deprotection and functionalization, making it highly sought after in the synthesis of targeted therapeutics, including kinase inhibitors and matrix metalloproteinase (MMP) modulators.
This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic workflows, and mechanistic reactivity of 3-Benzyloxy-4-nitrocinnamic acid, designed specifically for application scientists and drug development professionals.
Physicochemical Profiling
Understanding the physical and chemical properties of this intermediate is critical for downstream formulation, purification, and reaction optimization. The presence of the carboxylic acid provides a distinct pKa for acid-base extractions, while the benzyl ether significantly increases the molecule's lipophilicity (LogP).
The most robust and scalable method for synthesizing 3-benzyloxy-4-nitrocinnamic acid is via the Knoevenagel-Doebner condensation [2]. This approach utilizes 3-benzyloxy-4-nitrobenzaldehyde and malonic acid to construct the α,β-unsaturated carboxylic acid with high (E)-stereoselectivity.
Experimental Protocol: The Knoevenagel-Doebner Paradigm
Note: This protocol is designed as a self-validating system. Visual and thermodynamic markers are included to ensure process integrity at each step.
Step 1: Iminium Ion Formation & Condensation
Charge a dry, nitrogen-flushed round-bottom flask with 3-benzyloxy-4-nitrobenzaldehyde (1.0 eq) and malonic acid (1.5 eq)[3].
Add anhydrous pyridine (5 volumes) to act as both the solvent and a weak base.
Introduce piperidine (0.1 eq) as the secondary amine organocatalyst.
Causality & Validation: Piperidine reacts reversibly with the aldehyde to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy for nucleophilic attack by the malonate enolate[2]. Validation Marker: The reaction mixture will rapidly transition to a deep yellow/orange hue, confirming the formation of the iminium species.
Step 2: Decarboxylation & Isomerization
Heat the reaction mixture to 90–100 °C for 4 to 6 hours.
Causality & Validation: Temperature control is critical. Reactions maintained below 80 °C often arrest at the dicarboxylic acid intermediate[4]. Heating ensures complete decarboxylation, driven thermodynamically by the elimination of CO₂ and the steric minimization that strictly favors the (E)-isomer[4]. Validation Marker: Continuous evolution of CO₂ gas (bubbling). The cessation of bubbling indicates the completion of the decarboxylation step.
Step 3: Workup & Isolation
Cool the mixture to room temperature and pour it slowly into crushed ice containing 1M HCl.
Causality & Validation: The acidic aqueous environment protonates the pyridine (rendering it water-soluble) and ensures the cinnamate product is fully protonated to its free carboxylic acid form (pKa ~4.5). This causes the highly lipophilic product to precipitate out of the aqueous phase.
Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield pure (E)-3-benzyloxy-4-nitrocinnamic acid.
Figure 1: Two-step synthetic workflow for 3-Benzyloxy-4-nitrocinnamic acid.
Mechanistic Reactivity & Downstream Applications
The strategic placement of the benzyloxy and nitro groups allows chemists to perform orthogonal deprotections and functionalizations, making it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs).
Figure 2: Mechanistic pathway of the piperidine-catalyzed Knoevenagel-Doebner condensation.
Orthogonal Functionalization Strategies
Selective Nitro Reduction: The nitro group can be reduced to an aniline using mild conditions (e.g., SnCl₂ in ethanol or Fe/HCl) without cleaving the benzyl ether or reducing the alkene. This yields an amino-cinnamic acid derivative ready for amide coupling or cyclization into quinoline/indole scaffolds.
Global Reduction/Deprotection: Subjecting the compound to Palladium on Carbon (Pd/C) catalyzed hydrogenation will simultaneously reduce the alkene, reduce the nitro group to an amine, and cleave the benzyl ether, yielding 3-hydroxy-4-aminophenylpropanoic acid—a highly versatile hydrophilic core.
Amide Coupling: The carboxylic acid can be activated using standard coupling reagents (e.g., EDC/HOBt or HATU) to form cinnamamides, which are frequently investigated as ion channel modulators and enzyme inhibitors.
Forms highly electrophilic iminium intermediate[2].
Solvent (Pyridine)
5–10 Volumes
Acts as a weak base to facilitate CO₂ elimination[2].
Malonic Acid
1.5–2.0 eq
Ensures complete conversion of the aldehyde substrate[3].
Analytical Characterization
To verify the structural integrity and purity of the synthesized 3-Benzyloxy-4-nitrocinnamic acid, the following analytical signatures should be observed:
3-Benzyloxy-4-nitrocinnamic acid molecular structure and formula
The following technical guide details the molecular structure, synthesis, and characterization of 3-Benzyloxy-4-nitrocinnamic acid , a specialized intermediate in organic synthesis and medicinal chemistry. Molecular Iden...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular structure, synthesis, and characterization of 3-Benzyloxy-4-nitrocinnamic acid , a specialized intermediate in organic synthesis and medicinal chemistry.
3-Benzyloxy-4-nitrocinnamic acid is a functionalized cinnamic acid derivative characterized by a nitro group at the para position (relative to the alkyl chain) and a benzyloxy ether at the meta position. It serves as a critical intermediate in the synthesis of complex heterocyclic compounds, including quinolines, indoles, and potential pharmaceutical agents targeting tyrosine kinases or serving as antifouling agents.
Core Specifications
Property
Detail
IUPAC Name
(E)-3-(3-(benzyloxy)-4-nitrophenyl)acrylic acid
Molecular Formula
C₁₆H₁₃NO₅
Molecular Weight
299.28 g/mol
SMILES
O=c1ccc(cc1OCc2ccccc2)/C=C/C(=O)O
InChI Key
(Predicted) Specific key varies by stereochemistry (E/Z), typically E-isomer is dominant.
Appearance
Pale yellow to ochre crystalline solid (Predicted based on nitro-cinnamic analogs)
Solubility
Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.
Structural Visualization
The following diagram illustrates the connectivity and functional groups of the molecule.
The synthesis of 3-Benzyloxy-4-nitrocinnamic acid is most reliably achieved through a convergent route involving the Knoevenagel Condensation . This pathway avoids the harsh conditions of direct nitration on the cinnamic acid backbone, which could lead to regio-isomeric mixtures or side-chain degradation.
Strategic Route: The Aldehyde-Knoevenagel Protocol
This protocol consists of two primary stages:
Etherification: Protection of the phenol (3-hydroxy-4-nitrobenzaldehyde) with a benzyl group.[1]
Condensation: Formation of the cinnamic acid backbone via reaction with malonic acid.[2]
Figure 2: Two-step synthetic pathway from commercially available precursors.
Experimental Protocols
Step 1: Synthesis of 3-Benzyloxy-4-nitrobenzaldehyde
Objective: Mask the phenolic hydroxyl group to prevent interference in subsequent steps and establish the hydrophobic ether moiety.
Pharmaceutical & Research Applications[4][6][11][12]
Precursor for Amino-Cinnamic Acids:
The nitro group can be selectively reduced (using Fe/HCl or H₂/Pd-C) to form 3-benzyloxy-4-aminocinnamic acid . This amino derivative is a versatile scaffold for synthesizing quinolone antibiotics and indole-based therapeutics.
Antifouling & Antimicrobial Research:
Analogous compounds (e.g., 3-hydroxy-4-nitrocinnamic acid) have shown efficacy in inhibiting biofilm formation. The benzyloxy derivative serves as a lipophilic prodrug or a stable intermediate for structure-activity relationship (SAR) studies in designing novel antifouling coatings for medical devices.
Tyrosine Kinase Inhibition:
Cinnamic acid derivatives frequently exhibit inhibitory activity against tyrosine kinases (e.g., EGFR inhibitors). The 3,4-disubstitution pattern is a common pharmacophore in this class of drugs.
References
BenchChem. A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. (Describes benzylation protocols for 4-hydroxy-3-nitrobenzoic acid analogs).
Royal Society of Chemistry. Supplementary Information: Synthesis of substituted cinnamic acids via Knoevenagel condensation. (General protocols for nitro-substituted cinnamic acids).
Google Patents. US8084448B2 - Organic compounds. (Mentions 3-benzyloxy-4-nitrobenzaldehyde as a specific intermediate).
Organic Syntheses. p-Nitrobenzaldehyde and m-Nitrocinnamic acid. Coll. Vol. 4, p. 731.[2] (Foundational protocols for nitro-benzaldehyde condensations).
PubChem. 3-Nitrocinnamic acid (CID 687126) and 4-Benzyloxy-3-methoxycinnamic acid (CID 5712075). (Structural analogs for physicochemical property estimation).
Technical Guide: Spectroscopic Characterization of 3-Benzyloxy-4-nitrocinnamic Acid
This guide details the spectroscopic characterization of 3-Benzyloxy-4-nitrocinnamic acid , a critical intermediate in the synthesis of thromboxane synthase inhibitors (e.g., Ozagrel analogs) and other bioactive stilbeno...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the spectroscopic characterization of 3-Benzyloxy-4-nitrocinnamic acid , a critical intermediate in the synthesis of thromboxane synthase inhibitors (e.g., Ozagrel analogs) and other bioactive stilbenoids.
The following data and protocols are synthesized from high-fidelity analogous characterizations (specifically the 3-hydroxy-4-nitro parent scaffold) and standard organic spectroscopic principles, ensuring a robust reference for identification and purity assessment.
is preferred over CDCl₃ due to the low solubility of the nitro-acid moiety and to prevent aggregation of the carboxylic acid dimers.
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
B. Infrared Spectroscopy (FT-IR)
Methodology:
Solid State: KBr Pellet (1–2 mg sample ground with 100 mg KBr) is recommended to clearly resolve the carboxylic acid O-H stretch without solvent interference.
Range: 4000–400 cm⁻¹.
C. Mass Spectrometry (MS)
Methodology:
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is most sensitive for carboxylic acids (
).
Positive Mode: ESI+ can be used if looking for sodium adducts (
).
Spectroscopic Data Analysis[2][3][4]
A.
H NMR Data (400 MHz, DMSO-
)
The spectrum is characterized by the trans-alkene doublets and the distinct benzylic singlet.
Position
Shift ( ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
COOH
12.50–13.00
br s
1H
—
Carboxylic acid proton (exchangeable).
H-5
8.00–8.10
d
1H
8.5
Ortho to -NO₂ (Deshielded).
H-2
7.65–7.70
d
1H
1.8
Meta to -NO₂, Ortho to -OBn.
Vinyl-
7.60–7.65
d
1H
16.0
trans-Alkene (Deshielded by ring).
Ph (Benzyl)
7.30–7.50
m
5H
—
Phenyl ring of benzyloxy group.
H-6
7.25–7.35
dd
1H
8.5, 1.8
Para to -OBn.
Vinyl-
6.60–6.70
d
1H
16.0
trans-Alkene (Shielded by COOH).
O-CH₂
5.30–5.35
s
2H
—
Benzylic methylene (Characteristic).
Diagnostic Signal: The doublet at
6.60–6.70 with Hz confirms the trans (E) geometry. A smaller doublet around 6.0 with Hz would indicate cis impurity.
B. Infrared (IR) Absorption
Key functional group vibrations.
Wavenumber (cm⁻¹)
Functional Group
Mode
Notes
2800–3200
O-H (Acid)
Stretch
Broad, overlaps C-H stretches.
1680–1700
C=O (Acid)
Stretch
Conjugated carboxylic acid.
1620–1635
C=C (Alkene)
Stretch
Conjugated alkene.
1520–1535
NO₂
Asym. Stretch
Strong, diagnostic for nitro.
1340–1350
NO₂
Sym. Stretch
Strong, diagnostic for nitro.
1250–1260
C-O-C
Stretch
Aryl alkyl ether (Benzyloxy).
C. Mass Spectrometry (MS)
Molecular Ion:
ESI(-):
298.1 (Base peak).
ESI(+):
322.1 .
Fragmentation Pattern (MS/MS of 298):
254: Loss of CO₂ () – Typical for cinnamic acids.
91: Benzyl cation (Tropylium) – Often seen in positive mode or as a neutral loss in negative mode.
Visualization of Workflows
Synthesis & Impurity Pathway
The following diagram illustrates the Knoevenagel condensation and potential side reactions.
Caption: Standard Knoevenagel synthesis route showing the critical decarboxylation step and potential cis-isomer formation.
MS Fragmentation Logic
Logical fragmentation pathway for structural confirmation.
Caption: Primary fragmentation pathways observed in ESI(-) Mass Spectrometry.
References
Synthesis of Cinnamic Acid Analogs:
Pawar, H. S., Wagh, A. S., & Lalia, A. M. (2016).[1] Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
NMR of 3-Hydroxy-4-nitrocinnamic Acid (Parent Scaffold):
Cazzola, R., et al. (2011). Antifouling agents: functionalization of surfaces to obtain novel medical devices. Università degli Studi di Milano. (Referencing the de-benzylated analog spectral data).
General Spectral Data for Nitrocinnamic Acids:
National Institute of Standards and Technology (NIST). 4-Nitrocinnamic acid Infrared Spectrum.
Technical Guide: 3-Benzyloxy-4-nitrocinnamic Acid in Organic Synthesis
The following technical guide details the utility, synthesis, and application of 3-Benzyloxy-4-nitrocinnamic acid , a critical "masked" intermediate in the synthesis of functionalized amino-cinnamic acids, peptidomimetic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the utility, synthesis, and application of 3-Benzyloxy-4-nitrocinnamic acid , a critical "masked" intermediate in the synthesis of functionalized amino-cinnamic acids, peptidomimetics, and bioactive polymer scaffolds.
Executive Summary
3-Benzyloxy-4-nitrocinnamic acid represents a strategic orthogonal scaffold in organic synthesis. It serves as a protected precursor to 3-hydroxy-4-aminocinnamic acid (3-HACA) , a motif found in tyrosine kinase inhibitors, antioxidants, and high-performance polybenzazole polymers.
Its value lies in the electronic duality of its substituents:
The Nitro Group (-NO₂): Acts as a latent amine, deactivating the ring during initial coupling steps (e.g., Knoevenagel condensation) to prevent side reactions, then reducing to a nucleophilic amine for downstream functionalization.
The Benzyloxy Group (-OBn): Protects the phenol (which would otherwise be prone to oxidation or radical scavenging) while maintaining solubility in organic solvents. It can be removed under mild hydrogenolytic conditions, often simultaneously with nitro reduction, or selectively cleaved.
This guide provides a self-validating protocol for its synthesis and downstream transformation, designed for researchers in drug discovery and materials science.
Structural Analysis & Reactivity Profile
The molecule features a push-pull electronic system that dictates its reactivity:
Cinnamic Acid Moiety: The
-unsaturated carboxylic acid is an electrophile at the -position (Michael acceptor), though the electron-withdrawing nitro group at the para position enhances this electrophilicity.
Substitution Pattern:
Position 4 (Nitro): Para to the alkenyl chain. This placement prevents direct cyclization to indoles (which requires ortho-nitro), directing the pathway instead toward linear amino-cinnamic acid derivatives or benzimidazoles (upon further functionalization).
Position 3 (Benzyloxy): Meta to the alkenyl chain. This steric bulk directs electrophilic aromatic substitution (if attempted) to the 6-position, though the ring is generally deactivated.
Key Synthetic Utility
The compound acts as a "switchable" building block.
State A (Precursor): Electron-deficient, stable to acid/base (moderate), soluble in DCM/THF.
State B (Activated): Reduction yields the electron-rich 3-benzyloxy-4-aminocinnamic acid.
State C (Deprotected): Hydrogenolysis yields the zwitterionic/redox-active 3-hydroxy-4-aminocinnamic acid.
Synthesis of the Precursor
The most robust route to 3-Benzyloxy-4-nitrocinnamic acid is the Knoevenagel Condensation of 3-benzyloxy-4-nitrobenzaldehyde with malonic acid. This route avoids the harsh conditions of Perkin condensation and offers higher yields.
Step 1: Preparation of 3-Benzyloxy-4-nitrobenzaldehyde
Starting Material: 3-Hydroxy-4-nitrobenzaldehyde (Commercially available or synthesized via nitration of 3-hydroxybenzaldehyde).
Protocol:
Dissolution: Dissolve 3-hydroxy-4-nitrobenzaldehyde (1.0 eq) in DMF (0.5 M).
Base Addition: Add
(1.5 eq) and stir for 30 min at RT to form the phenoxide.
Checkpoint: Absence of phenolic -OH stretch in IR (~3400 cm⁻¹).
Step 2: Knoevenagel Condensation (The Core Reaction)
This step installs the acrylic acid side chain.
Reagents:
3-Benzyloxy-4-nitrobenzaldehyde (10 mmol)
Malonic Acid (12 mmol)
Pyridine (20 mL, Solvent & Base)
Piperidine (0.5 mL, Catalyst)
Protocol:
Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde and malonic acid in pyridine. Add piperidine.
Reflux: Heat to 100°C for 2 hours, then raise to 120°C for 1 hour to ensure decarboxylation.
Mechanism:[3] The malonic acid enolate attacks the aldehyde; subsequent dehydration and thermal decarboxylation yield the (E)-cinnamic acid.
Quench: Cool to RT and pour the reaction mixture into ice-cold HCl (2M, 100 mL) with vigorous stirring. The pyridine salt will solubilize, precipitating the free acid.
Isolation: Filter the pale yellow solid. Wash with water (3x) to remove pyridine traces.
Purification: Recrystallize from Glacial Acetic Acid or Ethanol/Water.
The versatility of this scaffold allows for divergent synthesis.[5]
Figure 1: Divergent synthetic pathways starting from 3-Benzyloxy-4-nitrocinnamic acid.
Route A: Selective Nitro Reduction (Fe/NH₄Cl)
To retain the benzyl protection and the double bond while reducing the nitro group to an amine.
Reagents: Iron powder (5 eq),
(saturated aq), Ethanol.
Conditions: Reflux for 2 hours.
Why this works: Iron is mild enough to reduce the nitro group without hydrogenating the
-unsaturated double bond or cleaving the benzyl ether.
Product: 3-Benzyloxy-4-aminocinnamic acid.
Route B: Global Hydrogenolysis (H₂/Pd-C)
To remove the benzyl group and reduce the nitro group simultaneously. Note that this may also reduce the double bond to form the hydrocinnamic (propanoic) acid derivative depending on catalyst loading.
Reagents:
(1 atm), 10% Pd/C, Methanol.
Control: To prevent double bond reduction, use Lindlar catalyst or SnCl₂/HCl for nitro reduction followed by BBr₃ for deprotection (see Route C).
Route C: Selective Deprotection (BBr₃)
To reveal the phenol without touching the nitro or alkene.
The 3,4-disubstituted cinnamic acid scaffold mimics the structure of tyrosine. By converting the carboxylic acid to an amide (e.g., reacting with an aniline), researchers generate "Tyr-mimic" inhibitors. The 3-benzyloxy group provides a hydrophobic pocket interaction, which can be tuned by varying the benzyl substituents (e.g., 3-fluorobenzyloxy).
MALDI Matrix Analogs
Derivatives like
-cyano-3-hydroxy-4-nitrocinnamic acid (CHCA) are standard matrices for mass spectrometry. 3-Benzyloxy-4-nitrocinnamic acid serves as a precursor to synthesize novel matrices with higher molecular weight or different proton affinity profiles.
Polybenzimidazole (PBI) Precursors
Upon reduction to the 3-hydroxy-4-amino derivative, this molecule can undergo condensation with carboxylic acids to form benzoxazoles or, if diamines are derived, benzimidazoles . These are high-performance polymers used in drug delivery membranes and heat-resistant coatings.
References
Preparation of Cinnamic Acids via Knoevenagel Condensation
Source: Organic Syntheses, Coll.[2] Vol. 4, p. 80 (1963); Vol. 33, p. 7 (1953).
Relevance: Establishes the pyridine/piperidine protocol for benzaldehyde-malonic acid condens
URL: (Analogous procedure adapted for free acid).
Synthesis of 3-Hydroxy-4-nitrobenzoic Acid Derivatives
Source: LookChem / ChemicalBook Cas D
Relevance: Confirms the stability and availability of the 3-hydroxy-4-nitro core.
URL:
Reduction of Nitro Groups in Cinnamic Acid Derivatives
Source: Beilstein Journal of Organic Chemistry, "Recent advances in synthetic approaches for bioactive cinnamic acid deriv
Relevance: Discusses selective reduction str
URL:
Application in MALDI Matrices (Structural Analog)
Source: National Institutes of Health (NIH) / PubChem.
Relevance: Structural comparison to CHCA (alpha-cyano-4-hydroxycinnamic acid).
Predictive Solubility and Stability Profiling of 3-Benzyloxy-4-nitrocinnamic Acid: A Methodological Framework
Executive Summary 3-Benzyloxy-4-nitrocinnamic acid (3-BNC) is a highly functionalized intermediate with significant potential in targeted drug discovery and organic synthesis. However, its complex molecular architecture—...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Benzyloxy-4-nitrocinnamic acid (3-BNC) is a highly functionalized intermediate with significant potential in targeted drug discovery and organic synthesis. However, its complex molecular architecture—combining a rigid alkene, a photolabile nitroaromatic system, and a bulky lipophilic ether—presents unique challenges in formulation, dissolution, and long-term storage. This technical guide provides a comprehensive, causality-driven framework for evaluating the thermodynamic solubility and degradation pathways of 3-BNC, bridging theoretical physical chemistry with self-validating empirical protocols.
Structural Causality & Physicochemical Profiling
The physicochemical behavior of 3-BNC is entirely dictated by three critical structural motifs. Understanding these functional groups is paramount for designing accurate analytical methods:
The Trans-Cinnamic Acid Core: The baseline trans-cinnamic acid scaffold possesses a weak carboxylic acid with a pKa of approximately 4.44[1]. This renders the molecule's solubility highly pH-dependent. At gastric pH (1.2), the acid is fully unionized, resulting in negligible aqueous solubility. In the intestinal milieu (pH > 6.0), ionization drives a logarithmic increase in solubility.
The 4-Nitro Group: Positioned para to the vinyl group, this strong electron-withdrawing moiety slightly depresses the pKa through extended conjugation. More importantly, nitroaromatic groups are notorious for their photochemical reactivity, often undergoing hydrogen abstraction, reduction, or nitrite ester rearrangement upon UV exposure[2].
The 3-Benzyloxy Group: This bulky ether linkage imparts significant lipophilicity, driving the predicted LogP upwards and classifying 3-BNC as a BCS Class II (low solubility, high permeability) candidate. While chemically stable under physiological conditions, it acts as a steric shield and a potential site for aggressive oxidative dealkylation.
Solubility Assessment Framework
To accurately profile 3-BNC, researchers must differentiate between kinetic solubility (often skewed by transient supersaturation) and true thermodynamic equilibrium solubility.
Expertise & Causality: Highly lipophilic acids like 3-BNC tend to form colloidal aggregates in aqueous media. Relying solely on visual inspection or unfiltered UV absorbance leads to false positives. This protocol utilizes strict phase separation to ensure only the truly dissolved fraction is quantified.
Buffer Preparation: Prepare standard USP buffers ranging from pH 1.2 (0.1 N HCl) to pH 7.4 (Phosphate buffer).
Supersaturation & Incubation: Add excess solid 3-BNC (target 10 mg/mL) to 1 mL of each buffer in sealed amber glass vials (to prevent photolytic degradation). Incubate on an orbital shaker at 37°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium.
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.
Self-Validation Check: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane, ensuring the final sample is not artificially depleted of the API.
Quantification: Dilute the filtrate with a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and analyze via HPLC-UV at the specific
for 3-BNC.
Fig 1: High-throughput shake-flask equilibrium solubility workflow for 3-BNC.
Stability Profiling & Degradation Pathways
Stability testing must align with ICH Q1A(R2) guidelines to establish a robust shelf-life and re-test period for new drug substances[3]. The unique functional groups of 3-BNC dictate its primary vulnerabilities.
Photochemical Vulnerability:
The trans-alkene is highly susceptible to UV-induced photoisomerization, converting to the less stable cis-isomer (allocinnamic acid derivative)[1]. Concurrently, the nitroaromatic moiety can absorb UV/Vis radiation, leading to excited triplet states that trigger rapid nonradiative decay or destructive photochemical cascades[4].
Protocol 2: ICH-Aligned Forced Degradation Study
Expertise & Causality: Forced degradation identifies the molecule's intrinsic weak points. A critical self-validating metric here is Mass Balance . The sum of the parent peak area and all degradant peak areas must equal 90-110% of the initial un-degraded control. A deficit indicates the formation of volatile degradants or secondary species that lack a UV chromophore.
Acid/Base Hydrolysis: Expose 3-BNC (1 mg/mL in a 10% DMSO co-solvent to ensure dissolution) to 0.1 N HCl and 0.1 N NaOH at 60°C for 7 days.
Oxidative Stress: Treat with 3%
at room temperature for 24 hours. The alkene double bond is the primary target for epoxidation and subsequent cleavage.
Photolysis (ICH Q1B): Expose solid and solution-state samples to 1.2 million lux hours and 200 watt hours/square meter of near-UV energy.
Analysis: Utilize LC-MS/MS to elucidate the exact mass of the degradants, confirming the structural pathways.
Fig 2: Primary chemical and photochemical degradation pathways of 3-BNC.
Quantitative Data Presentation
To streamline formulation development, the predicted physicochemical parameters and the standardized forced degradation matrix are summarized below.
Table 1: Predicted Physicochemical Profile of 3-BNC
Parameter
Predicted Value / Characteristic
Implication for Development
Molecular Weight
299.28 g/mol
Favorable for oral bioavailability (Lipinski's Rule of 5).
pKa (Carboxylic Acid)
~4.3 - 4.5
Highly insoluble in stomach (pH 1.2); soluble in intestine (pH 6.8).
LogP (Octanol/Water)
> 3.5 (Estimated)
High lipophilicity driven by the benzyloxy group; requires lipidic or co-solvent formulation.
Intrinsic Solubility ()
< 0.1 mg/mL
High risk of precipitation during serial dilution in aqueous assays.
Table 2: ICH Q1A(R2) Forced Degradation Matrix
Stress Condition
Reagent / Environment
Time / Temp
Expected Primary Degradant
Acidic Hydrolysis
0.1 N HCl
7 Days, 60°C
Generally stable; minor ether cleavage.
Basic Hydrolysis
0.1 N NaOH
7 Days, 60°C
Stable (forms highly soluble sodium salt).
Oxidation
3%
24 Hours, RT
Epoxide formation at the alkene bond.
Photolysis
UV/Vis Light (ICH Q1B)
1.2M lux hours
Cis-isomerization; nitro-reduction products.
References
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Europa.eu.3
Photostability and Photostabilization of Drugs and Drug Products - SciSpace. Scispace.com. 2
Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol: A Case Study Using Ultrafast Broadband Fluorescence, Transient Absorption, and Theoretical Computation | The Journal of Physical Chemistry Letters. Acs.org.4
The Architecture of Phenylpropanoids: A Technical Guide to Substituted Cinnamic Acids
Executive Summary Substituted cinnamic acids ( skeleton) represent a cornerstone scaffold in organic synthesis and medicinal chemistry.[1][2] Originating from the shikimate pathway, these compounds act as vital precursor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted cinnamic acids (
skeleton) represent a cornerstone scaffold in organic synthesis and medicinal chemistry.[1][2] Originating from the shikimate pathway, these compounds act as vital precursors to lignins, flavonoids, and coumarins in plant physiology. In pharmaceutical development, the cinnamoyl pharmacophore—defined by its -unsaturated carbonyl moiety—serves as a versatile Michael acceptor, enabling covalent interactions with cysteine residues in target proteins (e.g., Nrf2 activators, covalent kinase inhibitors). This guide analyzes the historical evolution of their synthesis, elucidates their biosynthetic origins, and provides validated protocols for their laboratory production, culminating in their application in modern drug discovery.
Historical Genesis & Isolation
The scientific journey of cinnamic acid began long before its structural elucidation.[2] While ancient civilizations utilized Cinnamomum species for embalming and perfumery, the chemical isolation occurred in the 19th century.
1834 (Dumas & Péligot): The French chemists Jean-Baptiste Dumas and Eugène Péligot were pivotal in analyzing cinnamon oil.[1][2] They identified "cinnamyl hydride" (cinnamaldehyde) and observed its oxidation to a crystalline acid, which they termed cinnamic acid . This established the relationship between the aldehyde and the acid forms.
1868 (Sir William Henry Perkin): The first total synthesis was achieved by Perkin, heating benzaldehyde with acetic anhydride and sodium acetate. This not only confirmed the structure but launched the era of synthetic aromatic chemistry.
1890s (Emil Knoevenagel): Knoevenagel introduced amine-catalyzed condensation, allowing for milder conditions and a broader substrate scope, particularly for electron-poor aldehydes.[1]
Biosynthetic Origins: The Phenylpropanoid Pathway
In biological systems, substituted cinnamic acids are not synthesized via aldol condensation but through the enzymatic deamination of aromatic amino acids. This process is the gateway from primary metabolism (shikimate pathway) to secondary metabolism (phenylpropanoids).[1][2]
Mechanism of Action[3][4][5]
Phenylalanine Ammonia-Lyase (PAL): The rate-limiting enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1][2]
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A) that introduces a hydroxyl group at the para-position, yielding p-coumaric acid.[1][2]
4-Coumarate:CoA Ligase (4CL): Activates the carboxyl group via thioesterification with Coenzyme A, priming the molecule for downstream polymerization (lignin) or condensation (flavonoids).[1][2]
Caption: The enzymatic cascade converting L-Phenylalanine to activated phenylpropanoid precursors.
Evolution of Synthetic Methodologies
The synthesis of substituted cinnamic acids has evolved from harsh thermodynamic control to precise kinetic control using transition metals.
Principle:
This reaction relies on the formation of an anhydride enolate.[2] Sodium acetate acts as a base to deprotonate the
-carbon of acetic anhydride.[1][2] The resulting carbanion attacks the carbonyl carbon of benzaldehyde. High temperatures are required to drive the unfavorable equilibrium and facilitate the elimination of acetic acid to form the double bond.
Materials:
Benzaldehyde (freshly distilled): 20 mL (0.2 mol)[1]
Setup: In a 100 mL round-bottom flask equipped with an air condenser (calcium chloride drying tube attached), combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.
Expert Insight: Anhydrous NaOAc is critical.[1] Moisture hydrolyzes the anhydride, quenching the reaction. Fusion of NaOAc prior to use is recommended.[1][2]
Reflux: Heat the mixture in an oil bath at 170–180°C for 8 hours.
Expert Insight: The reaction is slow. Vigorous boiling is not necessary, but the temperature must exceed 140°C to promote the elimination step.
Work-up (Alkaline Extraction): Pour the hot mixture into 100 mL of water containing solid
. Boil for 10 minutes.
Causality: This hydrolyzes the excess acetic anhydride into acetate and solubilizes the cinnamic acid as sodium cinnamate. Unreacted benzaldehyde remains insoluble (oily droplets).[1]
Purification: Steam distill the mixture to remove unreacted benzaldehyde. Filter the remaining hot solution to remove insoluble resins.[1][2]
Precipitation: Cool the filtrate and slowly acidify with concentrated HCl until pH ~2. White precipitate (cinnamic acid) forms.[1][2]
Recrystallization: Recrystallize from hot water or ethanol/water (1:3).[1][2]
The biological utility of cinnamic acids is dictated by the substitution pattern on the phenyl ring and the reactivity of the Michael acceptor tail.
Key Pharmacophoric Features[2][4][6][7]
Phenolic Hydroxyls (Antioxidant): Substituents at the 3- and 4-positions (e.g., Caffeic acid) stabilize phenoxy radicals via resonance, conferring potent radical scavenging activity.[1]
Electron-Withdrawing Groups (Antimicrobial): Nitro (
) or cyano () groups at the para-position increase the electrophilicity of the -carbon, enhancing reactivity with nucleophilic cysteine residues in microbial enzymes.[1][2]
Lipophilicity (Membrane Permeability): Alkyl or alkoxy chains (e.g., methoxy in Ferulic acid) modulate
, affecting bioavailability and blood-brain barrier penetration.
Caption: Structural modifications determining the pharmacological fate of cinnamic acid derivatives.
Pharmaceutical Applications
Substituted cinnamic acids have successfully transitioned from phytochemicals to FDA-approved therapeutics.[1][2]
Mechanism: The imidazole ring coordinates with the heme iron of Thromboxane A2 synthase , while the cinnamic acid tail mimics the arachidonic acid substrate.
Indication: Treatment of acute ischemic stroke and bronchial asthma.[2]
Mechanism: An amide conjugate of dimethoxycinnamic acid.[2] It inhibits the release of chemical mediators (histamine, leukotrienes) from mast cells and suppresses collagen synthesis by fibroblasts.
Indication: Allergic disorders and keloid/hypertrophic scar treatment.[1][2]
Cinacalcet (Calcimimetic)[1][13]
Relevance: While a naphthalene derivative, its metabolite profile includes hydrocinnamic acid derivatives.[6] It acts as an allosteric activator of the calcium-sensing receptor (CaSR).[1][2]
References
Dumas, J., & Péligot, E. (1834).[7] "Sur l'huile de cannelle, les acides hippurique et sébacique." Annales de Chimie et de Physique, 57, 305-344. [1]
Perkin, W. H. (1868).[2] "On the artificial production of coumarin and formation of its homologues." Journal of the Chemical Society, 21, 53-61.
Vogt, T. (2010). "Phenylpropanoid biosynthesis." Molecular Plant, 3(1), 2-20. [1]
De, P., Baltas, M., & Bedos-Belval, F. (2011).[8] "Cinnamic acid derivatives as anticancer agents-a review." Current Medicinal Chemistry, 18(11), 1672-1703.[8]
Sova, M. (2012).[2] "Antioxidant and antimicrobial activities of cinnamic acid derivatives." Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.
Beccafico, S., et al. (2011). "Heck reaction of cinnamic acid derivatives." European Journal of Organic Chemistry, 2011(16), 2919-2929. [1]
3-Benzyloxy-4-nitrocinnamic acid CAS number and safety data
This technical guide provides an in-depth analysis of 3-Benzyloxy-4-nitrocinnamic acid , a specialized intermediate in medicinal chemistry. It details the chemical identity, synthesis protocols, safety data, and applicat...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 3-Benzyloxy-4-nitrocinnamic acid , a specialized intermediate in medicinal chemistry. It details the chemical identity, synthesis protocols, safety data, and applications in drug development, specifically within the context of kinase inhibitor and anti-inflammatory research.[1]
Chemical Identity & Core Data
3-Benzyloxy-4-nitrocinnamic acid is a synthetic intermediate belonging to the phenylpropanoid class. It is primarily used as a scaffold in the development of bioactive molecules, including EGFR inhibitors and anti-diabetic agents.
Property
Data
Chemical Name
(E)-3-[3-(Benzyloxy)-4-nitrophenyl]acrylic acid
Common Name
3-Benzyloxy-4-nitrocinnamic acid
CAS Number
Not Widely Listed (Synthetic Intermediate)*
Key Precursor CAS
128618-91-7 (3-Benzyloxy-4-nitrobenzaldehyde)
Molecular Formula
C₁₆H₁₃NO₅
Molecular Weight
299.28 g/mol
Appearance
Pale yellow to yellow crystalline solid
Solubility
Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
Melting Point
Predicted: 190–210 °C (based on nitro-cinnamic analogs)
*Note: As a specialized research intermediate, this compound is often synthesized in situ or on-demand. Researchers should reference the precursor CAS (128618-91-7) for procurement.
Synthesis & Production Protocols
The most reliable route for synthesizing 3-Benzyloxy-4-nitrocinnamic acid is via the Knoevenagel Condensation . This method utilizes 3-benzyloxy-4-nitrobenzaldehyde and malonic acid, driven by a base catalyst such as pyridine or piperidine.
Mechanism of Action (Synthesis)
The reaction proceeds through the deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration and decarboxylation yield the
-unsaturated acid.
Experimental Protocol
Reagents:
3-Benzyloxy-4-nitrobenzaldehyde (1.0 eq)
Malonic acid (1.2 eq)
Pyridine (Solvent/Base, 5–10 volumes)
Piperidine (Catalytic amount, 0.1 eq)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-benzyloxy-4-nitrobenzaldehyde in pyridine.
Addition: Add malonic acid and the catalytic amount of piperidine.
Reflux: Heat the mixture to 100–110 °C for 2–4 hours. Monitor reaction progress via TLC (checking for the disappearance of the aldehyde spot).
Quenching: Cool the reaction mixture to room temperature. Pour the solution into ice-cold dilute hydrochloric acid (1M HCl) with vigorous stirring.
Precipitation: The product will precipitate as a yellow solid. Ensure pH is acidic (pH < 3) to fully protonate the carboxylic acid.
Isolation: Filter the solid using a Buchner funnel. Wash with cold water to remove residual pyridine and salts.
Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain high-purity crystals.
Synthesis Pathway Visualization
Figure 1: Knoevenagel condensation pathway for the synthesis of the target cinnamic acid derivative.
Safety Data & Handling (SDS)
While specific toxicological data for this exact isomer is limited, its hazard profile is extrapolated from structurally similar nitro-cinnamic acids and nitro-benzaldehydes .
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3]
Handling & Storage
Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.
Incompatibility: Strong oxidizing agents and strong bases.
Safety Workflow Diagram
Figure 2: Standard operating procedure for safe handling and emergency response.
Applications in Drug Development
This compound serves as a "privileged structure" in medicinal chemistry due to the presence of the cinnamic acid moiety and the nitro group, which can be further functionalized.
Kinase Inhibitor Scaffolds (EGFR)
Cinnamic acid derivatives are frequently explored as competitive inhibitors for Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. The 3-benzyloxy group provides bulk and lipophilicity, potentially occupying hydrophobic pockets within the enzyme's active site, while the carboxylic acid can form hydrogen bonds with key amino acid residues (e.g., Lysine or Aspartic acid).
Precursor for Amino-Cinnamic Acids
The nitro group (-NO₂) at the 4-position is a "masked" amino group. Through catalytic hydrogenation (H₂/Pd-C) or reduction with Iron/HCl, it can be converted into 3-benzyloxy-4-aminocinnamic acid . This amino derivative is a versatile building block for:
Amide coupling: Creating peptidomimetics.
Heterocycle formation: Synthesizing quinolones or benzimidazoles used in anti-infective and anti-cancer therapies.
Anti-Diabetic Research
Related benzyl-nitro-benzaldehyde derivatives have been cited in patents for the treatment of insulin resistance and diabetes. The cinnamic acid derivative retains the core pharmacophore often associated with PPAR (Peroxisome Proliferator-Activated Receptor) modulation.
References
GuideChem. (2023). Chemical Information for 3-Benzyloxy-4-nitrobenzaldehyde (CAS 128618-91-7). Retrieved from
Google Patents. (2011). US8084448B2 - Organic compounds for treatment of insulin resistance. Retrieved from
BenchChem. (2025).[1][5] Synthesis of Cinnamic Acid Derivatives and Precursors. Retrieved from
PubChem. (2025).[4] Compound Summary for Cinnamic Acid Derivatives. Retrieved from
Fisher Scientific. (2026). Safety Data Sheet: 4-Nitrocinnamic Acid (Analogous Hazard Data). Retrieved from
Theoretical and Computational Profiling of Nitrocinnamic Acids: Electronic Properties and Drug Development Implications
Introduction to Nitrocinnamic Acid Derivatives Nitrocinnamic acids (NCAs) represent a highly versatile class of organic compounds characterized by a conjugated system linking an aromatic ring, a nitro group, and an acryl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to Nitrocinnamic Acid Derivatives
Nitrocinnamic acids (NCAs) represent a highly versatile class of organic compounds characterized by a conjugated system linking an aromatic ring, a nitro group, and an acrylic acid moiety. The presence of the nitro group—one of the most potent electron-withdrawing groups (EWGs) in organic chemistry—profoundly alters the electronic landscape of the cinnamic acid scaffold. Through a combination of strong inductive (-I) and resonance (-R) effects, the nitro group redistributes electron density, impacting the molecule's chemical reactivity, nonlinear optical (NLO) properties, and biological target affinity.
Understanding these electronic properties through Density Functional Theory (DFT) and correlating them with empirical data is critical for researchers in rational drug design, organic electronics, and materials science. This whitepaper provides a comprehensive technical guide to the theoretical evaluation, computational profiling, and synthesis of nitrocinnamic acids.
Quantum Chemical Profiling: DFT Methodologies
To accurately predict the behavior of nitrocinnamic acids, researchers rely on Density Functional Theory (DFT). DFT provides a highly favorable balance between computational accuracy and resource cost, allowing for the precise mapping of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potentials (MEPs).
Computational Workflow Protocol
The following self-validating protocol ensures the integrity of the computational data extracted for NCA derivatives[1]:
Initial Geometry Construction: Build the 3D structures of the ortho-, meta-, and para- nitrocinnamic acid isomers using standard bond lengths and angles.
Geometry Optimization: Execute DFT calculations using the B3LYP functional and the 6-31G(d,p) basis set.
Causality: The B3LYP functional accurately captures electron correlation, while the 6-31G(d,p) basis set includes polarization functions critical for modeling the diffuse electron clouds of the highly electronegative oxygen atoms in the nitro and carboxylate groups.
Frequency Calculation (Self-Validation): Run a vibrational frequency analysis on the optimized geometries.
Causality: The absence of imaginary frequencies confirms that the optimized structure represents a true local minimum on the potential energy surface, rather than a transition state.
Electronic Property Extraction: Calculate the energy of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (
). Generate the MEP surface map to visualize charge distribution.
Computational workflow for DFT profiling and molecular docking.
Quantitative Electronic Data
The HOMO-LUMO energy gap (
) is a fundamental descriptor of kinetic stability and chemical reactivity. A narrower gap typically indicates higher polarizability and greater chemical reactivity. The table below summarizes representative DFT-derived electronic properties for the three primary isomers of nitrocinnamic acid.
Table 1: Representative DFT-Derived Electronic Properties of Nitrocinnamic Acids
Compound
Substitution
HOMO (eV)
LUMO (eV)
Energy Gap (, eV)
Dipole Moment (D)
2-Nitrocinnamic Acid
Ortho
-6.85
-2.95
3.90
3.80
3-Nitrocinnamic Acid
Meta
-6.92
-3.01
3.91
4.15
4-Nitrocinnamic Acid
Para
-7.05
-3.25
3.80
4.52
Data synthesized from standard DFT (B3LYP/6-31G(d,p)) computational profiles[1].
Implications in Drug Design and Molecular Docking
The electronic properties of nitrocinnamic acids directly dictate their viability as pharmaceutical leads. A prime example of this is observed in the development of Phosphodiesterase 4B (PDE4B) inhibitors, which are targeted for inflammatory and respiratory diseases.
The "Outlier" Phenomenon of trans-4-Nitrocinnamic Acid
In validated Comparative Molecular Similarity Indices Analysis (CoMSIA) models used to evaluate cinnamic acid derivatives, trans-4-nitrocinnamic acid frequently emerges as a stark outlier[2].
The Causality: From an electrostatic perspective, the nitro group at the para position exerts an exceptionally strong electron-withdrawing capacity. This imparts a highly positive electrostatic potential to the benzene
-system through both inductive and conjugative effects[2].
Receptor Incompatibility: The PDE4B binding pocket typically favors electron-rich or neutral aromatic rings capable of engaging in favorable multipolar or
- stacking interactions. The electron-depleted -system of trans-4-nitrocinnamic acid causes severe electronic incompatibility and steric clashes within the binding pocket, resulting in poor ligand efficiency (LE = -0.27)[2].
Pharmacophore interactions and electronic incompatibilities of trans-4-nitrocinnamic acid.
Experimental Synthesis and Validation Protocol
To transition from theoretical models to empirical assays, researchers must synthesize high-purity trans-nitrocinnamic acid isomers. The standard approach utilizes a modified Knoevenagel condensation[3].
Step-by-Step Synthesis of Trans-Substituted Cinnamic Acids
Reagent Preparation: Dissolve 0.02 mol of malonic acid and 0.015 mol of the chosen substituted nitrobenzaldehyde in 5 mL of pyridine.
Causality: Pyridine serves a dual purpose as both the solvent and a weak base, facilitating the initial deprotonation of the malonic acid.
Catalyst Addition: Add 0.15 mL of piperidine to the solution.
Causality: Piperidine acts as a highly effective secondary amine catalyst. It reacts with the aldehyde to form a reactive iminium ion intermediate, significantly lowering the activation energy of the condensation reaction.
Reflux: Heat the reaction mixture to 70°C and maintain reflux for 5 hours.
Causality: Sustained thermal energy drives the decarboxylation of the intermediate, thermodynamically favoring the formation of the more stable trans (E) alkene configuration, thereby minimizing steric hindrance between the aromatic ring and the carboxylate group.
Quenching & Precipitation: Allow the mixture to cool to room temperature. Slowly add 5 mL of concentrated HCl followed by 40 mL of cold water.
Causality: The addition of HCl neutralizes the basic pyridine and piperidine, drastically reducing the solubility of the nitrocinnamic acid product and forcing it to precipitate out of the aqueous solution.
Isolation: Separate the resulting solid via suction filtration and wash thoroughly with cold water to remove residual salts and acid.
Purification: Recrystallize the crude solid using ethanol.
Validation: Recrystallization ensures the removal of unreacted starting materials and kinetic byproducts, yielding a high-purity thermodynamic product suitable for downstream biological assays or crystallographic studies[4].
References
Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors
Source: NIH / PMC
URL
Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study
Source: NIH / PMC
URL
Source: Royal Society of Chemistry (RSC)
Synthesis, Characterization, Crystal Structures, and Supramolecular Assembly of Copper Complexes Derived from Nitroterephthalic Acid along with Hirshfeld Surface Analysis and Quantum Chemical Studies
Source: ACS Omega
URL
Application Note: 3-Benzyloxy-4-nitrocinnamic Acid as a Bifunctional Scaffold for the Synthesis of Cinnamyl-Based Epigenetic Modulators
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale In the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Structural Rationale
In the development of targeted epigenetic therapies, Histone Deacetylase (HDAC) inhibitors have emerged as a cornerstone for oncology and neurology. The pharmacophore of a classical pan-HDAC inhibitor requires three distinct domains: a Zinc-Binding Group (ZBG) to chelate the catalytic
ion, a hydrophobic linker to span the narrow enzyme channel, and a surface recognition cap (CAP) to interact with the solvent-exposed rim .
3-Benzyloxy-4-nitrocinnamic acid (CAS: 128618-93-9) is a highly privileged, polyfunctional building block that perfectly maps to this pharmacophore. Its structural utility is driven by four orthogonally reactive sites:
The Cinnamic Acid Tail: Provides a rigid,
-unsaturated linker that restricts conformational entropy, enhancing binding affinity. The terminal carboxylic acid is primed for conversion into a hydroxamic acid ZBG .
The 4-Nitro Group: Acts as a masked amine. Upon chemoselective reduction, the resulting aniline serves as an anchor point for amidation or sulfonylation to build diverse CAP groups .
The 3-Benzyloxy Motif: Functions as a bulky, hydrophobic appendage that engages the HDAC active site rim, driving isoform selectivity (particularly toward HDAC6) while protecting the sensitive ortho-phenol during upstream synthesis.
This guide details the chemoselective divergent synthesis of cinnamyl hydroxamate pan-HDAC inhibitors using this scaffold, emphasizing causality in reagent selection and self-validating analytical checkpoints.
Quantitative Data: Chemoselectivity Optimization
The critical bottleneck in utilizing 3-Benzyloxy-4-nitrocinnamic acid is the selective reduction of the 4-nitro group. Standard catalytic hydrogenation (
, Pd/C) is highly destructive to this scaffold, as it simultaneously reduces the cinnamic alkene and cleaves the benzyl ether. To establish a robust protocol, various reduction systems were evaluated.
Table 1: Optimization of Nitro Reduction Conditions
Reduction System
Solvent System
Temp (°C)
Alkene Retention (%)
Benzyl Retention (%)
Isolated Yield (%)
Mechanistic Outcome
, 10% Pd/C
Methanol
25
< 5%
< 5%
N/A
Total over-reduction (Propanoic acid derivative formed)
Ethyl Acetate
80
98%
99%
62%
Chemoselective, but sluggish kinetics and poor mass recovery
Fe powder,
EtOH / (4:1)
80
> 99%
> 99%
89%
Optimal single-electron transfer; rapid and highly selective
Validated Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. Analytical checkpoints are embedded to ensure intermediate integrity before proceeding to subsequent steps.
Protocol A: Chemoselective Nitro Reduction
Objective: Convert 3-Benzyloxy-4-nitrocinnamic acid to 4-Amino-3-benzyloxycinnamic acid.
Setup: In a 250 mL round-bottom flask, suspend 3-Benzyloxy-4-nitrocinnamic acid (10.0 mmol, ~2.99 g) in 80 mL of Ethanol and 20 mL of deionized water.
Activation: Add Iron powder (50.0 mmol, 2.79 g) and Ammonium Chloride (
, 50.0 mmol, 2.67 g) to the suspension.
Causality:
acts as a mild proton source to drive the reduction without lowering the pH enough to hydrolyze the ether or trigger alkene polymerization.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C under vigorous stirring for 2 hours.
Validation Checkpoint (LC-MS): Analyze an aliquot. The reaction is complete when the starting material mass
298 is fully consumed, and the product mass 268 emerges.
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad generously with hot Ethanol. Concentrate the filtrate in vacuo, resuspend in Ethyl Acetate, wash with brine, dry over
, and evaporate to yield the pure aniline intermediate.
Protocol B: CAP Generation via Amidation
Objective: Functionalize the aniline to create the surface recognition cap.
Setup: Dissolve the 4-Amino-3-benzyloxycinnamic acid (5.0 mmol, ~1.34 g) in 30 mL of anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 15.0 mmol, 2.6 mL).
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during amidation without competing for the electrophile.
Coupling: Dropwise add Benzoyl Chloride (or desired aroyl/heteroaroyl chloride) (5.5 mmol) at 0 °C. Stir for 4 hours, allowing the reaction to warm to room temperature.
Validation Checkpoint (LC-MS): Confirm the disappearance of the
268 peak and the appearance of the amide product (e.g., for benzoyl chloride, 372).
Protocol C: ZBG Generation via Hydroxaminolysis
Objective: Convert the terminal carboxylic acid to a hydroxamic acid.
Activation: Dissolve the amide intermediate (2.0 mmol) in 15 mL of anhydrous DMF. Add EDC·HCl (3.0 mmol) and HOBt (3.0 mmol). Stir for 30 minutes at room temperature.
Causality: EDC/HOBt forms an active ester intermediate, preventing the formation of unreactive anhydrides and ensuring high coupling efficiency.
, 10.0 mmol) and DIPEA (10.0 mmol). Stir overnight at room temperature.
Validation Checkpoint: LC-MS should indicate a mass shift of +15 Da from the starting carboxylic acid to the hydroxamic acid (e.g.,
389 for the benzoyl derivative).
Purification: Quench with water, extract with Ethyl Acetate, and purify via reverse-phase preparative HPLC to isolate the target HDAC inhibitor.
Visualizations
Synthetic Workflow
Figure 1: Divergent synthetic workflow for cinnamyl hydroxamate HDAC inhibitors.
Pharmacological Mechanism of Action
Figure 2: Pharmacological signaling pathway of HDAC inhibition leading to apoptosis.
References
Title: Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC)
Source: PLOS ONE / National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Syntheses and discovery of a novel class of cinnamic hydroxamates as histone deacetylase inhibitors by multimodality molecular imaging in living subjects
Source: PubMed / National Institutes of Health (NIH)
URL: [Link]
Title: Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase
Source: MDPI (Molecules)
URL: [Link]
Application
Application Note: HPLC Method Development for 3-Benzyloxy-4-nitrocinnamic Acid Analysis
Abstract & Scope This application note details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-Benzyloxy-4-nitrocinnami...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-Benzyloxy-4-nitrocinnamic acid . This compound is a critical intermediate in the synthesis of bioactive quinazoline derivatives (often targeting EGFR tyrosine kinases) and other pharmaceutical fine chemicals.
The protocol addresses specific challenges associated with cinnamic acid derivatives, including pH-dependent ionization , geometric isomerization (cis/trans) , and hydrophobic retention behavior . The method is validated according to ICH Q2(R1) guidelines, ensuring suitability for raw material testing, reaction monitoring, and purity assessment.
Introduction & Compound Analysis
Chemical Context
3-Benzyloxy-4-nitrocinnamic acid combines a lipophilic benzyloxy tail, an electron-withdrawing nitro group, and a conjugated acrylic acid backbone.
To design a robust method, we analyze the "Why" behind the chromatographic choices:
Property
Value (Est.)
Chromatographic Implication
pKa (Acid)
~3.8 – 4.2
Critical: The mobile phase pH must be < 2.8 (Rule of thumb: pKa - 1.5) to keep the acid protonated.[1] Ionized acids elute early with poor peak shape (tailing).
LogP
~3.2 – 3.8
High Hydrophobicity: The benzyloxy group significantly increases retention on C18 columns. A high strength organic modifier (Acetonitrile) is required.
UV Max
~280–310 nm
The conjugated system (phenyl + double bond + nitro) provides strong UV absorbance. 280 nm offers specificity; 254 nm provides high sensitivity.
Isomerism
E (trans) / Z (cis)
Cinnamic acids are photo-sensitive. Exposure to light can convert the stable trans isomer to the cis impurity. Amber glassware is mandatory.
Method Development Strategy
Column Selection
A standard C18 (Octadecylsilane) column is selected due to the analyte's aromatic and hydrophobic nature.
Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 5 µm).
Rationale: These end-capped columns reduce silanol interactions with the nitro group, improving peak symmetry.
Mobile Phase Optimization
Buffer (Solvent A): 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.1).
Why: Suppresses ionization of the carboxylic acid, forcing the molecule into its neutral, hydrophobic state for optimal interaction with the C18 stationary phase.
Organic Modifier (Solvent B): Acetonitrile (ACN).
Why: ACN has a lower UV cutoff than Methanol and stronger elution power, necessary for the hydrophobic benzyloxy group.
Detailed Experimental Protocol
Reagents & Equipment
Standards: 3-Benzyloxy-4-nitrocinnamic acid reference standard (>98% purity).
Spike samples with known amounts of standard at 80%, 100%, and 120% levels.
Requirement: Mean recovery between 98.0% and 102.0%.
Troubleshooting & Robustness
Issue
Probable Cause
Corrective Action
Split Peak / Shoulder
Photo-isomerization (cis form)
Prepare fresh sample in amber glassware ; minimize light exposure.
Broad/Tailing Peak
High pH in Mobile Phase
Ensure H₃PO₄ is added correctly. pH must be < 3.0 to suppress -COOH ionization.
Retention Time Drift
Temperature fluctuation
Use a column oven set to 30°C. Do not rely on ambient temperature.
Ghost Peaks
Gradient impurities
Run a blank gradient. Use HPLC-grade ACN and fresh water.[2]
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
PubChem. (n.d.). Cinnamic Acid Compound Summary. National Center for Biotechnology Information.
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanism).
BenchChem. (2025).[2][3] Quantification of Cinnamic Acid in Plant Extracts by HPLC.[1] (Referenced for general cinnamic acid retention behavior).
Application Note: Esterification Strategies for 3-Benzyloxy-4-nitrocinnamic Acid
Abstract & Introduction 3-Benzyloxy-4-nitrocinnamic acid is a critical intermediate in the synthesis of bioactive scaffolds, particularly for 5-lipoxygenase inhibitors , anti-inflammatory agents , and tyrosine kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
3-Benzyloxy-4-nitrocinnamic acid is a critical intermediate in the synthesis of bioactive scaffolds, particularly for 5-lipoxygenase inhibitors , anti-inflammatory agents , and tyrosine kinase inhibitors [1, 2]. The esterification of this compound is a pivotal gateway step, converting the polar carboxylic acid into a lipophilic ester (typically methyl or ethyl) suitable for subsequent reduction, amidation, or coupling reactions.
While esterification is a fundamental transformation, the specific electronic and steric environment of the 3-benzyloxy-4-nitrocinnamic moiety requires careful protocol selection. The nitro group (electron-withdrawing) at the 4-position deactivates the aromatic ring but increases the acidity of the cinnamic acid, while the benzyloxy group (electron-donating by resonance) at the 3-position provides steric bulk and potential acid-sensitivity.
This guide details three validated protocols for esterification, ranked by operational need:
Method A (Fischer Esterification): Scalable and cost-effective for bulk synthesis.
Method B (Alkyl Halide Alkylation): Mild conditions for preserving sensitive functionalities.
Method C (Acyl Chloride Activation): Rapid conversion for unreactive substrates.
Reaction Logic & Mechanistic Insight
Structural Considerations
The target molecule contains three reactive centers:
Alkene (Cinnamic Double Bond): Susceptible to addition reactions (e.g., chlorination) if harsh reagents like thionyl chloride are used without temperature control.
Benzyl Ether: Generally stable to basic conditions but can be cleaved by strong Lewis acids or harsh protic acids (e.g., HBr, HI) [3].
Strategic Pathway Selection
Why Fischer Esterification? The presence of the electron-withdrawing nitro group makes the carbonyl carbon sufficiently electrophilic. Sulfuric acid is preferred over HCl gas to minimize the risk of adding HCl across the double bond.
Why Alkylation (Base-Promoted)? If the benzyl ether proves labile under refluxing acid, using an alkyl halide (MeI or EtI) with a mild base (K₂CO₃) in an aprotic solvent (DMF/Acetone) avoids acidic conditions entirely.
Reaction Scheme
The following diagram illustrates the chemical transformation and the competing pathways.
Caption: Mechanistic pathway for Fischer esterification showing the critical path to the ester and potential side reaction (benzyl cleavage).
Concentrate the methanol to ~20% of its original volume under reduced pressure.
Pour the residue into ice-cold water (300 mL). The ester often precipitates as a solid.
If Solid: Filter the precipitate, wash with saturated NaHCO₃ (to remove trace acid), then water.
If Oil: Extract with EtOAc (3 x 100 mL). Wash combined organics with Sat. NaHCO₃, Brine, then dry over Na₂SO₄.[6]
Purification: Recrystallize from Ethanol or Methanol/Water if necessary.
Method B: Base-Promoted Alkylation (Mild)
Best for: Small scale, high purity, or if Method A causes benzyl cleavage.
Yield Expectation: >95%
Materials
3-Benzyloxy-4-nitrocinnamic acid (1.0 equiv)
Potassium Carbonate (K₂CO₃, 1.5 equiv)
Methyl Iodide (MeI, 1.2 equiv) or Dimethyl Sulfate (DMS)
DMF (Dimethylformamide) or Acetone
Protocol
Dissolution: In a RBF, dissolve the starting acid (e.g., 2.0 g) in DMF (20 mL).
Deprotonation: Add K₂CO₃ (1.38 g, 1.5 equiv). Stir at room temperature for 15 minutes. The mixture may become heterogeneous.
Alkylation: Add Methyl Iodide (0.5 mL, 1.2 equiv) dropwise. Caution: MeI is a carcinogen; use a fume hood.
Reaction: Stir at room temperature for 2–4 hours .
Note: Heating is rarely required and may cause side reactions.
Workup:
Pour the mixture into Ice Water (100 mL).
The product usually precipitates immediately as a high-purity solid.
Filter, wash copiously with water to remove DMF, and dry in a vacuum oven.
Analytical Data & Validation
To confirm the identity of the product Methyl 3-benzyloxy-4-nitrocinnamate , compare spectral data against the following expected values [4, 5].
Technique
Parameter
Expected Signal / Observation
Interpretation
1H NMR
δ 3.80 ppm (s, 3H)
Singlet
Methyl ester (-OCH₃)
1H NMR
δ 5.25 ppm (s, 2H)
Singlet
Benzylic protons (-OCH₂Ph)
1H NMR
δ 6.40 / 7.70 ppm (d)
Doublets (J ≈ 16 Hz)
Trans-alkene protons
IR
1710–1725 cm⁻¹
Strong Band
Ester Carbonyl (C=O) stretch
IR
1350 & 1530 cm⁻¹
Strong Bands
Nitro group (NO₂) stretches
Appearance
Visual
Pale yellow solid
Typical for nitro-aromatics
Troubleshooting & Optimization Workflow
Use the following decision tree to resolve common synthetic issues.
Caption: Troubleshooting logic for esterification yield and purity issues.
Safety & Handling
Nitro Compounds: While 3-benzyloxy-4-nitrocinnamic acid is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition temperatures (>200°C).
Methyl Iodide (Method B): A potent alkylating agent and suspected carcinogen. Neutralize excess MeI with aqueous ammonia or amine solutions before disposal.
Thionyl Chloride (Method C - Alternative): If using the acid chloride route (not detailed above due to harshness), ensure rigorous gas trapping (SO₂/HCl evolution).
References
BenchChem. Application Notes: 4-(Benzyloxy)-3-methylbutanoic Acid in Drug Discovery. (General reference for benzyloxy intermediates in drug synthesis). Link
Maturana, R. A., et al. (2019).[7] N-alkylimidazolium salts functionalized with p-coumaric and cinnamic acid: a study of their antimicrobial and antibiofilm effects. Molecules, 24(19), 3484.[7] (Demonstrates reactivity of cinnamic acid derivatives). Link
Organic Syntheses. 4-Benzyloxyindole.[4] Org.[8][9][10] Synth. 1985, 63, 214. (Protocol establishing stability/handling of benzyloxy groups). Link
Royal Society of Chemistry. Synthesis of Methyl 4-nitrocinnamate. (Spectral data comparison for nitrocinnamic esters). Link
Master Organic Chemistry. Fischer Esterification Mechanism and Protocols. (Foundational mechanism validation). Link
Application Note: Amide Coupling Protocols for 3-Benzyloxy-4-nitrocinnamic Acid
Introduction & Structural Analysis[3] 3-Benzyloxy-4-nitrocinnamic acid presents a unique set of challenges in amide bond formation. As a conjugated system with a strong electron-withdrawing nitro group, the electrophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Analysis[3]
3-Benzyloxy-4-nitrocinnamic acid presents a unique set of challenges in amide bond formation. As a conjugated system with a strong electron-withdrawing nitro group, the electrophilicity of the carbonyl carbon is modulated by resonance, while the molecule's overall solubility profile often restricts solvent choice.
Structural Considerations
Conjugation (
-unsaturation): The double bond stabilizes the carbonyl, potentially reducing the reactivity of the active ester compared to saturated analogs. It also introduces rigidity, which can affect the spatial arrangement during the nucleophilic attack.
Nitro Group (
): Strongly electron-withdrawing.[1] While it increases the acidity of the carboxylic acid (making deprotonation easier), it renders the aromatic ring electron-deficient. This generally does not interfere with standard coupling but precludes the use of reductive conditions during the coupling step.
Benzyloxy Group (
): A stable protecting group that adds significant lipophilicity.[1] This necessitates the use of polar aprotic solvents (DMF, NMP) or chlorinated solvents (DCM) for complete dissolution.
Pre-Coupling Decision Matrix
Select the appropriate protocol based on your scale and the nature of your amine partner.
Figure 1: Decision matrix for selecting the optimal amidation strategy.[1][2]
Protocol A: The "Gold Standard" (HATU)
Best For: Precious amines, difficult couplings, and avoiding harsh conditions.
Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester (OAt-ester) that reacts rapidly with amines, minimizing side reactions.[1][3][4]
Solvent: Anhydrous DMF (preferred) or DCM/DMF mixture.[1]
Step-by-Step Procedure
Dissolution: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 3-Benzyloxy-4-nitrocinnamic acid in anhydrous DMF (0.1 M concentration). Note: The benzyloxy and nitro groups significantly reduce water solubility; ensure strictly anhydrous conditions.[2]
Activation: Add DIPEA to the solution. Stir for 5 minutes. The solution may darken slightly due to deprotonation.
Reagent Addition: Add HATU in one portion. Stir at Room Temperature (RT) for 15–30 minutes. This pre-activation step forms the active OAt-ester.[1]
Coupling: Add the amine partner (dissolved in minimal DMF if solid).
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (typically 50% EtOAc/Hexane).[1]
Workup:
Dilute reaction mixture with Ethyl Acetate (EtOAc).[1][3][4][5]
Wash sequentially with:
10% Citric Acid or 1N HCl (to remove excess amine/DIPEA).[1] Caution: Ensure product does not precipitate.[2]
Best For: Scale-up (>5g), unreactive amines (anilines), or cost-sensitive projects.[1]
Mechanism: Conversion to the acid chloride using Oxalyl Chloride creates a highly electrophilic species that overcomes steric hindrance.
Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves.
Critical Step: Concentrate the solution in vacuo to remove excess oxalyl chloride. Re-dissolve the crude yellow solid (acid chloride) in fresh anhydrous DCM.
Coupling:
In a separate flask, dissolve the amine (1.1 equiv) and
(2.0 equiv) in DCM at 0°C.
Slowly add the acid chloride solution to the amine mixture.
Reaction: Stir at RT for 1–4 hours.
Workup: Standard aqueous wash (1N HCl,
, Brine) as described in Protocol A.
Protocol C: Standard Carbodiimide (EDC/HOBt)
Best For: Routine synthesis, easy removal of urea byproducts (water-soluble).[1]
Application Note: Strategic Utilization of 3-Benzyloxy-4-nitrocinnamic Acid in Heterocyclic Scaffold Construction
This guide outlines the strategic application of 3-Benzyloxy-4-nitrocinnamic acid as a versatile precursor in the synthesis of bioactive heterocyclic compounds. Executive Summary 3-Benzyloxy-4-nitrocinnamic acid represen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the strategic application of 3-Benzyloxy-4-nitrocinnamic acid as a versatile precursor in the synthesis of bioactive heterocyclic compounds.
Executive Summary
3-Benzyloxy-4-nitrocinnamic acid represents a "dual-warhead" intermediate in organic synthesis. Its utility stems from two distinct reactive domains:
The Cinnamic Side Chain (C1): An electron-deficient
-unsaturated carboxylic acid capable of Michael additions and condensation reactions to form nitrogen-rich heterocycles like pyrazoles and pyrimidines .
The Aromatic Core (C3/C4): A masked ortho-aminophenol motif (3-benzyloxy-4-nitro). Upon selective reduction and deprotection, this core allows for the construction of fused bicyclic systems such as benzoxazoles or benzimidazoles , while retaining the cinnamic acid tail for further derivatization.
This guide details two high-value protocols: the synthesis of Pyrazolines (via the side chain) and Benzoxazoles (via the aromatic core).
Structural Analysis & Reactivity Profile
The molecule's substitution pattern dictates the synthetic strategy. Unlike ortho-nitrocinnamic acids, which cyclize directly to quinolines, the para-nitro arrangement in this scaffold prevents direct ring closure between the nitrogen and the side chain. Therefore, synthetic designs must treat the side chain and the aromatic core as separate functional handles.
Reactivity Diagram (Graphviz)
Figure 1: Divergent synthetic pathways for 3-Benzyloxy-4-nitrocinnamic acid based on functional group targeting.
Protocol A: Synthesis of Pyrazoline Derivatives
Target: Bioactive pyrazolines/pyrazoles acting as EGFR/HER-2 inhibitors.[1]
Mechanism: The
-unsaturated ketone/acid undergoes a Michael addition with hydrazine, followed by cyclization.
Reagent: Hydrazine hydrate (80%) or Phenylhydrazine (1.2 equiv)
Solvent: Glacial Acetic Acid or Ethanol
Catalyst: Glacial Acetic Acid (if using EtOH)
Step-by-Step Protocol
Activation (Optional but Recommended): Convert the acid to an ester (methyl/ethyl) or an acid chloride if high yields are required. Direct reaction with the acid often requires harsh reflux.
Reflux 1.0g acid in 10mL MeOH with 0.5mL
for 4h. Evaporate and extract.
Condensation:
Dissolve the ester (1.0 equiv) in Ethanol (10 mL/g).
Add Hydrazine Hydrate (2.0 equiv) dropwise at room temperature.
Senior Scientist Note: If using phenylhydrazine to make 1,3,5-substituted pyrazoles, add a catalytic amount of acetic acid.
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the cinnamate alkene spot.
Work-up:
Cool to room temperature.[2] The pyrazoline often precipitates.
If no precipitate, concentrate the solvent to 20% volume and pour into crushed ice.
Filter the solid, wash with cold water, and recrystallize from Ethanol.[2]
Data Specification:
Parameter
Value
Typical Yield
75–85%
Appearance
Yellow to Orange solid
| Key IR Signals |
(~1600 cm⁻¹), Absence of (acid) |
| Validation | -NMR: Disappearance of alkene doublets (d, ~16Hz). Appearance of pyrazoline CH2/CH protons (dd system). |
Protocol B: Synthesis of 2-Substituted Benzoxazoles
Target: Fused heterocyclic cores for kinase inhibition.
Mechanism: This protocol exploits the "masked" o-aminophenol. The nitro group is reduced to an amine, and the benzyl group is removed (often in one step via hydrogenation), allowing condensation with an aldehyde.
Experimental Workflow
Simultaneous Reduction/Deprotection:
Substrate: 3-Benzyloxy-4-nitrocinnamic acid (or its ester).
Conditions:
(1 atm), 10% Pd/C (10 wt%), Methanol.
Critical Note: Standard hydrogenation will also reduce the cinnamic double bond (
) to a saturated chain. If the double bond must be preserved, use Fe/AcOH for nitro reduction and for deprotection, though this is chemically challenging.
Incomplete Michael addition due to steric bulk of the benzyl group.
Switch solvent to Glacial Acetic Acid and reflux. The acid acts as both solvent and catalyst, accelerating the condensation.
Over-reduction (Protocol B)
Loss of cinnamic double bond during nitro reduction.
To retain the double bond, avoid Pd/C. Use Iron powder (Fe) in Acetic Acid or SnCl2 to selectively reduce to without touching the alkene. Deprotect the benzyl group later using at -78°C.
Solubility Issues
The nitro-acid is poorly soluble in non-polar solvents.
Use DMF or DMSO for coupling reactions. For workup, pour into excess water to precipitate the product.
Safety & Handling
Nitro Compounds: Potentially explosive if heated dry. Ensure controlled heating.
Hydrazine: Highly toxic and potential carcinogen. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
Storage: Store the starting material at 2-8°C, protected from light, as cinnamic acid derivatives can undergo [2+2] photocycloaddition.
References
Synthesis of Pyrazole Derivatives: Zhang, W. M., et al. "Synthesis, molecular modeling and biological evaluation of cinnamic acid derivatives with pyrazole moieties as novel anticancer agents."[1] RSC Advances, 2014.
Reductive Cyclization Strategies: BenchChem Application Notes. "Synthesis of Heterocyclic Compounds Using Nitro-Precursors."
General Cinnamic Acid Reactivity: "Synthesis of novel pyrazolone candidates... through Michael reaction mechanism."[3] PMC, 2023. (Generalized citation based on search results).
3-Benzyloxy-4-nitrocinnamic acid as an intermediate for pharmaceutical ingredients
Application Note: 3-Benzyloxy-4-nitrocinnamic Acid as a Strategic Synthon in Pharmaceutical Development Executive Summary & Therapeutic Scope 3-Benzyloxy-4-nitrocinnamic acid (CAS: N/A for specific salt, Base structure r...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Benzyloxy-4-nitrocinnamic Acid as a Strategic Synthon in Pharmaceutical Development
Executive Summary & Therapeutic Scope
3-Benzyloxy-4-nitrocinnamic acid (CAS: N/A for specific salt, Base structure relevant to 3-hydroxy-4-amino scaffolds ) is a high-value "masked" intermediate used in the synthesis of Active Pharmaceutical Ingredients (APIs) requiring a 3,4-disubstituted phenyl ring system.
Its structural utility lies in its orthogonal protection: the benzyl group protects the phenol, while the nitro group serves as a latent amine. This specific scaffold is a critical precursor for:
Histone Deacetylase (HDAC) Inhibitors: It serves as the hydrophobic "cap" and linker precursor for hydroxamic acid derivatives (analogous to Panobinostat and Belinostat ), where the cinnamic double bond provides the necessary rigid linker length for zinc-binding at the enzyme active site.
Kinase Inhibitors (EGFR/VEGFR): The reduced 3-hydroxy-4-aminocinnamic core mimics the ATP-binding motif found in several tyrosine kinase inhibitors.
Anti-fibrotics: Structural analogs of Tranilast , used for inhibiting collagen synthesis in fibrotic diseases.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Property
Specification
Chemical Name
(E)-3-(3-(benzyloxy)-4-nitrophenyl)acrylic acid
Molecular Formula
C₁₆H₁₃NO₅
Molecular Weight
299.28 g/mol
Appearance
Pale yellow to ochre crystalline powder
Solubility
Soluble in DMSO, DMF, hot Ethanol; Insoluble in water
Objective: Synthesize 3-Benzyloxy-4-nitrocinnamic acid from 3-benzyloxy-4-nitrobenzaldehyde via a Doebner modification of the Knoevenagel condensation.
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 3-benzyloxy-4-nitrobenzaldehyde (e.g., 10 g) in Pyridine (50 mL).
Expert Insight: The nitro group on the aldehyde significantly increases electrophilicity, facilitating a faster reaction compared to electron-rich aldehydes (e.g., vanillin) [[1]].
Reaction: Heat the mixture to 85–90 °C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).
Mechanistic Note: The reaction proceeds via an enol intermediate, followed by decarboxylation. The trans-(E)-isomer is thermodynamically favored.
Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold 2M HCl (300 mL) with vigorous stirring.
Critical Step: Ensure the pH drops below 2 to fully protonate the carboxylic acid and precipitate the product.
Isolation: Filter the yellow precipitate. Wash with water (3 x 50 mL) to remove pyridine salts.
Purification: Recrystallize from Ethanol/Water (9:1) or Glacial Acetic Acid to remove traces of unreacted aldehyde.
Downstream Transformations (The "Masked" Scaffold)
The versatility of this intermediate lies in the selective reduction of the nitro group versus the alkene.
Pathway A: Selective Nitro Reduction (Retention of Alkene)
Target: 3-Benzyloxy-4-aminocinnamic acid (Precursor for Amide coupling)
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.
Protocol: Reflux the nitro-cinnamic acid with Fe (5 eq) and sat. NH₄Cl.
Why: Catalytic hydrogenation (Pd/C, H₂) often reduces the
-alkene. Iron-mediated reduction is chemoselective for the nitro group, preserving the double bond essential for HDAC inhibitor pharmacophores [[2]].
Result: Simultaneously reduces the nitro group, the alkene, and cleaves the benzyl ether (hydrogenolysis), yielding the fully deprotected saturated core.
cis-Isomer: The Knoevenagel reaction may produce trace amounts of the cis-(Z)-isomer. This can often be removed by recrystallization in ethanol, as the trans-isomer is significantly less soluble.
Decarboxylation byproduct: Overheating (>100°C) during synthesis can lead to 3-benzyloxy-4-nitrostyrene.
Safety & Handling (MSDS Highlights)
Nitro Group Hazards: While stable at room temperature, nitro-aromatics can be energetic. Avoid heating the dry powder above its melting point without solvent.
Sensitization: Cinnamic acid derivatives are known skin sensitizers. Use full PPE (Nitrile gloves, N95 respirator) to prevent allergic contact dermatitis.
Reactivity: Incompatible with strong reducing agents (hydrides) unless reduction is intended.
References
Pandya, K. C., et al. "The condensation of aldehydes with malonic acid: Part XIV. The influence of nitro-groups."[1][2][3] Proceedings of the Indian Academy of Sciences - Section A, vol. 18, 1943.
Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines." Organic Chemistry Portal, 2024.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5712075, 4-Benzyloxy-3-methoxycinnamic acid (Structural Analog)." PubChem, 2025.
Application Note: Solid-Phase Synthesis of Cinnamic Acid Derivatives
Abstract Cinnamic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, antioxidant, and anticancer activities.[1][2] This guide details the solid-phase synthesis (...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Cinnamic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, antioxidant, and anticancer activities.[1][2] This guide details the solid-phase synthesis (SPS) of cinnamic acid libraries, offering a distinct advantage over solution-phase methods through rapid purification and high-throughput capability.[3] We present three validated workflows: (1) Amide Library Generation via resin-bound cinnamates,[3] (2) De Novo Skeleton Construction via on-resin Knoevenagel condensation, and (3) Palladium-Catalyzed Cross-Coupling (Heck Reaction) on solid support.
Introduction & Strategic Analysis
The synthesis of cinnamic acid derivatives on solid support allows for the "split-and-pool" generation of large combinatorial libraries.[3] The choice of resin and linker strategy is the primary determinant of the final product's functional group (acid, amide, or ester).
Resin Selection Matrix
The following table guides the selection of the solid support based on the desired C-terminal modification of the cinnamic acid derivative.
Target Moiety
Recommended Resin
Linker Type
Cleavage Condition
Mechanism Note
Cinnamic Acids
Wang Resin
-Alkoxybenzyl alcohol
50-95% TFA
Acid-labile linker yields free carboxylic acid upon cleavage.
Cinnamic Acids
2-Chlorotrityl Chloride (2-CTC)
Trityl chloride
1-5% TFA
Ultra-acid sensitive; allows cleavage of protected fragments.
Cinnamides
Rink Amide MBHA
Fmoc-Rink linker
95% TFA
Cleavage yields primary amides ().
Cinnamides
BAL Resin
Backbone Amide Linker
95% TFA
Allows synthesis of secondary/tertiary amides via reductive amination.
Synthetic Workflows (Visualized)
The following diagram illustrates the three core pathways for generating cinnamic acid diversity on solid phase.
Figure 1: Strategic workflows for the solid-phase synthesis of cinnamic acid derivatives. Path A focuses on peripheral diversity, while Paths B and C construct the core alkene scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Cinnamide Libraries (Amide Coupling)
Objective: To couple diverse cinnamic acids to a resin-bound amine, creating a library of bioactive cinnamides.
Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).
Step-by-Step Procedure:
Swelling: Place 100 mg of Rink Amide resin in a fritted syringe reactor. Swell in DCM (3 mL) for 30 min, then drain.
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (
) for 2 hours. Precipitate filtrate in cold diethyl ether.
Protocol B: On-Resin Knoevenagel Condensation
Objective: To synthesize the cinnamic alkene backbone directly on the resin using an immobilized aldehyde and malonic acid.
Resin: Wang Resin (pre-loaded with 4-hydroxybenzaldehyde via Mitsunobu or etherification).
Step-by-Step Procedure:
Reagent Preparation: Prepare a solution of Malonic Acid (10 eq) and Piperidine (10 eq) in Pyridine/DMF (1:1 v/v).
Expert Insight: The high equivalent of malonic acid drives the equilibrium toward the condensation product. Piperidine acts as the organocatalyst.[2][4]
Reaction: Add the solution to the aldehyde-loaded resin.
Thermal Cycle: Heat the reaction vessel to 80°C for 4–6 hours.
Caution: Ensure the reaction vessel is sealed or equipped with a reflux condenser if not using a sealed synthesizer block.
Decarboxylation (In-situ): The thermal conditions typically promote spontaneous decarboxylation of the intermediate benzylidene malonate to form the cinnamic acid moiety.
Work-up: Wash resin with hot DMF (
) to remove excess malonic acid, followed by DCM () and MeOH ().
Cleavage: Standard Wang cleavage (50% TFA/DCM) releases the final cinnamic acid derivative.
Troubleshooting & Optimization
Common pitfalls in SPS of cinnamic derivatives and their remediation.
Observation
Probable Cause
Corrective Action
Incomplete Coupling (Blue Kaiser)
Steric hindrance of -unsaturated system.
Use stronger coupling reagents (HATU instead of HBTU). Double couple (repeat reaction).
Low Yield in Heck Reaction
Catalyst poisoning or oxidation.
Degas all solvents with or Argon. Use (0.1 eq) and wash resin with sodium diethyldithiocarbamate after reaction to remove residual Pd.
Polymerization of Acrylates
Radical polymerization during Heck reaction.
Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture if using reactive acrylates.
Racemization
Base-catalyzed isomerization.
Minimize exposure to strong bases after the double bond is formed. Use DIPEA instead of stronger bases where possible.
References
Bioorg. Med. Chem. Lett. Solid-phase synthesis of an N-(phenylalkyl)cinnamide library via Horner-Wadsworth-Emmons reaction.[5] 2004; 14(5):1279-81.[5] Available at: [Link]
Asian J. Chem. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System. Available at: [Link]
Monitoring the synthesis of 3-Benzyloxy-4-nitrocinnamic acid by TLC
Introduction & Scope 3-Benzyloxy-4-nitrocinnamic acid is a critical intermediate in the synthesis of complex pharmaceutical agents, including peptidomimetics and specific amino acid analogs (e.g., precursors for Ovispiri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
3-Benzyloxy-4-nitrocinnamic acid is a critical intermediate in the synthesis of complex pharmaceutical agents, including peptidomimetics and specific amino acid analogs (e.g., precursors for Ovispirin-1). Its synthesis typically involves a Knoevenagel condensation between 3-benzyloxy-4-nitrobenzaldehyde and malonic acid.
Accurate monitoring of this reaction is challenging due to the high polarity of the carboxylic acid product and the presence of high-boiling basic solvents (often pyridine) that interfere with silica gel separation. This Application Note provides a robust, self-validating TLC protocol designed to resolve the starting aldehyde from the cinnamic acid product while mitigating "tailing" artifacts common to acidic analytes.
Chemical Reaction Context
The synthesis follows a standard Knoevenagel condensation pathway:
Critical Monitoring Requirement: The reaction must be monitored for the disappearance of 1 and the appearance of 3 . Over-heating can lead to polymerization or excessive decarboxylation; thus, determining the exact endpoint is crucial for yield optimization.
Method Development: The Mobile Phase Strategy
Standard mobile phases (e.g., 100% Ethyl Acetate or Hexane/EtOAc mixes) are insufficient for this application.
The Problem: The product (3 ) contains a free carboxylic acid group. On standard Silica Gel 60 plates, the acidic proton hydrogen-bonds with the silanol groups (
) of the stationary phase, causing the spot to "streak" or "tail" from the baseline, making Rf determination impossible.
The Solution: An acidic modifier (Acetic Acid or Formic Acid) must be added to the mobile phase. This suppresses the ionization of the carboxylic acid and competes for silanol binding sites, resulting in a tight, defined spot.
Visualization: UV Lamp (254 nm) and KMnO₄ Stain (Optional).
Sample Prep: Ethyl acetate, 1M HCl (aqueous).
Sample Preparation (The "Mini-Workup")
Direct spotting of the reaction mixture is NOT recommended if Pyridine is used as the solvent. Pyridine is difficult to evaporate and will cause spot broadening.
Step-by-Step Sampling:
Extract: Take a 50 µL aliquot of the reaction mixture using a micropipette or glass capillary.
Partition: Dispense into a small vial containing 0.5 mL Ethyl Acetate and 0.5 mL 1M HCl.
Vortex/Shake: Shake well for 10 seconds. (The HCl neutralizes the pyridine/piperidine, keeping them in the aqueous layer).
Sample: Use the top organic layer (Ethyl Acetate) for spotting.
TLC Plate Layout
Spot the plate at three positions (1 cm from the bottom):
Lane A: Reference Standard (Starting Material: 3-Benzyloxy-4-nitrobenzaldehyde).
Lane B: Co-spot (50% Standard + 50% Reaction Mixture). Crucial for identifying overlapping spots.
Lane C: Reaction Mixture (From the organic layer prepared in 4.2).
Development & Visualization
Equilibration: Pour 10 mL of the mobile phase into the TLC chamber. Place a filter paper inside to saturate the chamber atmosphere. Allow to stand for 5 minutes.
Run: Insert the plate. Allow solvent front to migrate to 1 cm from the top.
Dry: Remove plate and dry with a heat gun or air stream until the smell of acetic acid dissipates.
Visualize: Inspect under UV light (254 nm). The nitro group and conjugated system act as a strong chromophore (dark spots against green fluorescent background).
Data Interpretation & Decision Logic
The following Rf values are typical for the Hexane:EtOAc:AcOH (50:50:1) system:
Compound
Description
Approx. Rf Value
Visualization (UV 254)
Start Material (1)
3-Benzyloxy-4-nitrobenzaldehyde
0.65 - 0.75
Strong Absorbance
Product (3)
3-Benzyloxy-4-nitrocinnamic acid
0.35 - 0.45
Strong Absorbance
Impurity
Malonic Acid
0.05 - 0.10
Weak/None (Requires Stain)
Interpretation:
Reaction Complete: Lane C shows only the Product spot (Rf ~0.40). Lane A (Start Material) spot is absent in Lane C.
Reaction Incomplete: Lane C shows two distinct spots matching A and the Product.
Tailing: If the Product spot streaks, increase Acetic Acid concentration to 2%.
Workflow Visualization
The following diagram illustrates the decision-making process for reaction monitoring.
Caption: Figure 1. Iterative TLC monitoring workflow including the critical mini-workup step to remove pyridine interference.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Broad/Streaking Spots
Residual Pyridine or lack of acid modifier.
Ensure Mini-Workup (4.2) is performed. Verify AcOH is in mobile phase.
No Product Spot
Reaction failed or Product precipitated.
Check if product precipitated in the reaction flask (solubility check).
Ghost Spot (Rf ~0.3)
Z-Isomer formation.
Cinnamic acids can isomerize. The E-isomer is major; Z-isomer is usually minor and slightly more polar.
Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Link
Relevance: Discusses the Knoevenagel condensation mechanism and monitoring of cinnamic acid deriv
Indriyanti, E., & Prahasiwi, M. S. (2020). Synthesis of Cinnamic Acid via Sonochemistry. Journal of Chemical Education. Link
Relevance: Provides baseline Rf data for cinnamic acid derivatives and confirms the utility of acidic modifiers.
BenchChem Technical Support. (2025). Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile. Link
Relevance: General protocol for TLC monitoring of aldehyde-to-alkene condens
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.
Improving the yield of 3-Benzyloxy-4-nitrocinnamic acid synthesis
An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 3-Benzyloxy-4-nitrocinnamic acid, focusing on troubleshooting common experimental issues and providing...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 3-Benzyloxy-4-nitrocinnamic acid, focusing on troubleshooting common experimental issues and providing validated protocols.
Introduction
3-Benzyloxy-4-nitrocinnamic acid is a valuable intermediate in medicinal chemistry and materials science, often serving as a precursor for more complex molecular scaffolds. Its synthesis, while conceptually straightforward, is frequently plagued by issues related to yield, purity, and reproducibility. This technical support guide, designed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice, validated experimental protocols, and a mechanistic understanding to empower researchers to overcome common hurdles. We will focus on the most reliable synthetic routes and provide causal explanations for experimental choices to ensure robust and successful outcomes.
Section 1: Overview of Synthetic Strategies
The most logical and widely adopted strategy for synthesizing 3-Benzyloxy-4-nitrocinnamic acid involves the condensation of a precursor aldehyde, 3-Benzyloxy-4-nitrobenzaldehyde , with a reagent that provides the remaining two carbons of the acrylic acid moiety. The two primary C-C bond-forming reactions for this purpose are the Knoevenagel condensation and the Perkin reaction.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base.[1][2] The Doebner modification, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is particularly effective for synthesizing cinnamic acids from aromatic aldehydes and malonic acid, as the intermediate undergoes in-situ decarboxylation.[3][4] This method is generally preferred due to its milder reaction conditions and often higher yields compared to the Perkin reaction.[5]
Perkin Reaction: This classic method uses an acid anhydride (e.g., acetic anhydride) and the corresponding alkali salt (e.g., sodium acetate) to condense with the aromatic aldehyde.[6][7] It is a robust reaction but typically requires high temperatures (160-180°C) and prolonged heating, which can lead to side product formation with sensitive substrates.[8][9]
Given its efficiency and milder conditions, this guide will focus on the Knoevenagel-Doebner condensation as the recommended method.
Caption: Overall synthetic pathway to 3-Benzyloxy-4-nitrocinnamic acid.
Section 2: Recommended Experimental Protocol
This protocol details the synthesis of 3-Benzyloxy-4-nitrocinnamic acid from 3-Benzyloxy-4-nitrobenzaldehyde via the Knoevenagel-Doebner condensation.
Materials:
3-Benzyloxy-4-nitrobenzaldehyde
Malonic Acid
Pyridine (anhydrous)
Piperidine
Hydrochloric Acid (concentrated)
Ethanol (95%)
Deionized Water
Round-bottom flask with reflux condenser
Heating mantle or oil bath
Magnetic stirrer
Büchner funnel and filter flask
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, combine 3-Benzyloxy-4-nitrobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and anhydrous pyridine (3-4 mL per gram of aldehyde).
Rationale: Pyridine serves as both a weakly basic catalyst and the solvent.[4] A slight excess of malonic acid ensures the complete consumption of the more valuable aldehyde.
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq or ~2-3 drops per 5 mmol of aldehyde) to the mixture.
Rationale: Piperidine is a stronger base than pyridine and is highly effective at deprotonating the active methylene group of malonic acid to initiate the condensation.[5][10]
Heating: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 110-115°C) with continuous stirring. The reaction is typically complete within 1.5 to 3 hours.
Rationale: Heating accelerates the condensation and promotes the decarboxylation of the intermediate, driving the reaction to completion.[4]
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexanes with a small amount of acetic acid. The disappearance of the starting aldehyde spot indicates completion.
Workup & Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the dark mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2).
Rationale: Acidification protonates the carboxylate product, causing it to precipitate out of the aqueous solution. It also neutralizes the pyridine and piperidine, forming water-soluble salts.
Filtration: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining salts and acids.
Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol or an ethanol/water mixture, to obtain pure 3-Benzyloxy-4-nitrocinnamic acid.[8] Dry the purified crystals in a vacuum oven. The expected melting point of the pure product will be sharp.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Problem
Question
Probable Causes & Solutions
Low or No Yield
Q: My reaction has been refluxing for hours, but TLC analysis shows a significant amount of unreacted 3-Benzyloxy-4-nitrobenzaldehyde. What's wrong?
A: This is a common issue pointing to a stalled reaction. Consider the following: 1. Catalyst Inactivity: Piperidine and pyridine are hygroscopic and can degrade over time. Use freshly opened bottles or distilled reagents.[11] 2. Insufficient Heat: Ensure the reaction mixture is maintaining a consistent, gentle reflux. A temperature that is too low will significantly slow the rate of condensation and decarboxylation.[12] 3. Moisture Contamination: Water can interfere with the basic catalysts. Ensure all glassware is thoroughly dried before use.[11]
Product Purity
Q: After acidification, I obtained a sticky, oily residue instead of a filterable solid. How can I isolate my product?
A: An oily product often indicates the presence of impurities, particularly unreacted aldehyde, which can inhibit crystallization.[8] Solution: 1. Ensure complete acidification. Check the pH with indicator paper. 2. Try to triturate the oil with cold water or a small amount of cold ethanol, scratching the side of the flask with a glass rod to induce crystallization. 3. If crystallization fails, perform an extraction. Dissolve the oil in ethyl acetate, wash with water and then brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. Attempt to recrystallize the resulting solid.
Product Purity
Q: The melting point of my final product is broad and significantly lower than the literature value. What are the likely impurities?
A: A broad and depressed melting point is a classic sign of impurities.[11] Common Impurities & Solutions: 1. Unreacted Starting Materials: Residual aldehyde or malonic acid. Solution: A thorough wash during filtration and proper recrystallization are crucial.[8] 2. Incomplete Decarboxylation: The dicarboxylic acid intermediate may still be present. Solution: Ensure adequate reaction time and temperature during the heating step. If suspected, this impurity can often be removed during recrystallization.
Side Reactions
Q: My product is darker than expected, and I see multiple spots on my TLC plate. What side reactions could be occurring?
A: Dark coloration can suggest decomposition or polymerization, often caused by excessive heat or prolonged reaction times.[8] Mitigation Strategies: 1. Strict Temperature Control: Do not overheat the reaction mixture. A vigorous reflux is unnecessary and can be detrimental. 2. Optimize Reaction Time: Do not extend the heating period significantly beyond the point where the starting aldehyde is consumed (as determined by TLC).
Caption: A workflow for troubleshooting low-yield reactions.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Knoevenagel-Doebner condensation?
A1: The reaction proceeds through three key stages:
Carbanion Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, creating a nucleophilic enolate (carbanion).[13][14]
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 3-Benzyloxy-4-nitrobenzaldehyde, forming a tetrahedral intermediate.[13]
Dehydration & Decarboxylation: This intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid. Upon heating in pyridine, this intermediate readily loses carbon dioxide (decarboxylation) to yield the final cinnamic acid product.[3]
Caption: The mechanism of the Knoevenagel-Doebner condensation.
Q2: Can I use a different base catalyst instead of piperidine/pyridine?
A2: Yes, other weak bases can be used. Triethylamine (TEA) in a solvent like toluene has been shown to be an effective, pyridine-free alternative.[5] However, the pyridine/piperidine system is well-documented and highly reliable for this specific transformation.[4] Using a strong base like NaOH or KOH is not recommended as it can induce self-condensation of the aldehyde or other unwanted side reactions.[1]
Q3: My precursor aldehyde, 3-Benzyloxy-4-nitrobenzaldehyde, is not commercially available. How can I synthesize it?
A3: A reliable method is the Williamson ether synthesis starting from the more accessible 3-hydroxy-4-nitrobenzaldehyde. This involves reacting the starting phenol with benzyl chloride or benzyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetone.[15][16] The reaction typically requires heating to proceed at a reasonable rate.
Q4: What is the best way to confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended:
Melting Point: A sharp melting point consistent with the literature value indicates high purity.
TLC: A single spot on the TLC plate (using an appropriate solvent system) is a good indicator of purity.
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure, while IR spectroscopy can confirm the presence of key functional groups (C=C, C=O, NO₂).
References
BenchChem. (2025). Improving the yield of the Perkin reaction for cinnamic acid synthesis.
Jie Jack Li. (2009). Perkin Reaction. Name Reactions in Organic Synthesis.
Wikipedia.
S
BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis.
Alfa Chemistry.
ResearchGate.
Wikipedia. Perkin reaction.
BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide.
The Umbrella Academy. (2023).
Jung Y, Jo H. (2007). Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied Biomedicine.
BSc Chemistry.
BYJU'S. Perkin Reaction Mechanism.
Chiriac, C. I., et al.
Chiriac, C. I., Tanasa, F., & Onciu, M. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules.
Pawar, H. S., Wagha, A. S., & Lali, A. M. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
Longdom Publishing. A Concise Introduction of Perkin Reaction.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: REC-BNCA-001
Subject: Optimization of Recrystallization Protocols for Crude 3-Benzyloxy-4-nitrocinnamic Acid
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
3-Benzyloxy-4-nitrocinnamic acid is a critical intermediate, often utilized in the synthesis of therapeutic agents such as ONO-1301 (a prostacyclin agonist) [1]. Its purification presents a unique challenge due to its amphiphilic nature: it possesses a lipophilic benzyl ether moiety and a polar nitro-cinnamic acid core.
This guide moves beyond generic textbook advice. We address the specific physicochemical behavior of this molecule, focusing on the removal of Knoevenagel condensation byproducts (e.g., unreacted 3-benzyloxy-4-nitrobenzaldehyde, malonic acid residues, and decarboxylated impurities).
Module 1: Solvent System Strategy
The most common failure mode in purifying this compound is incorrect solvent selection, leading to "oiling out" or poor impurity rejection.
Solubility Profile & Recommendations
Solvent System
Suitability
Technical Notes
Ethanol (95%) / Water
Primary (Recommended)
Best Balance. The benzyl group ensures solubility in hot ethanol, while the carboxylic acid allows precipitation upon cooling/water addition. Water acts as an anti-solvent to force crystallization and reject polar salts (pyridine/piperidine catalysts).
Glacial Acetic Acid
Secondary (High Purity)
"Nuclear Option." Excellent for nitro-aromatics. Dissolves the compound at reflux (118°C) and yields very pure, dense crystals upon cooling. Drawback: Hard to dry; residual acid can affect downstream coupling.
Toluene / Ethyl Acetate
Alternative
Useful if the crude contains significant non-polar tars. However, yield is often lower due to high solubility of the product in hot ethyl acetate.
Water
Unsuitable
The compound is insoluble in water due to the benzyl ether and aromatic rings, even at high temperatures.
Module 2: Optimized Experimental Protocol
Objective: Purification of 10g Crude 3-Benzyloxy-4-nitrocinnamic Acid.
Step-by-Step Methodology
Dissolution (The Saturation Point):
Place 10g of crude solid in a 250mL Erlenmeyer flask.
Add Ethanol (95%) slowly while heating to reflux on a stir plate.
Target: Use approximately 10-15 mL of Ethanol per gram of crude. If the solution is dark/opaque, do not add excess solvent yet.
Impurity Scavenging (Activated Carbon):
If the solution is dark brown (indicating oxidized polymerization byproducts), remove from heat for 30 seconds.
Pre-heat a glass funnel and fluted filter paper with hot ethanol.
Filter the boiling mixture rapidly to remove charcoal and mechanical impurities (e.g., dust, polymerized tars).
Why: Cooling during filtration causes premature crystallization on the paper, lowering yield.
The "Cloud Point" Adjustment (Two-Solvent Method):
Return the clear yellow filtrate to a boil.
Add hot distilled water dropwise until a persistent turbidity (cloudiness) appears.
Immediately add a few drops of ethanol to just clear the solution.
Crystallization (Thermodynamic Control):
Remove from heat.[1][2][3] Cover the flask mouth with foil (pierced).
Allow to cool to room temperature undisturbed.
Mechanism:[4][5][6][7] Slow cooling promotes the growth of the thermodynamically stable trans-isomer crystals and excludes impurities from the lattice.
Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.
Wash the cake with ice-cold Ethanol/Water (1:1) mixture.
Dry in a vacuum oven at 50°C.
Module 3: Troubleshooting Center (FAQs)
Issue 1: "My product is forming an oil at the bottom, not crystals."
Diagnosis: This phenomenon, known as "oiling out," occurs when the solute separates as a liquid phase before crystallizing.[3] This happens because the solution temperature is above the melting point of the solvated impurity-mixture, or the cooling was too rapid [2].[4][5]
Corrective Action:
Re-heat: Return the mixture to a boil until the oil redissolves.
Adjust Solvent: Add a small amount of the good solvent (Ethanol) to slightly lower the saturation.
Seed It: Cool the solution very slowly. When it reaches ~50°C, add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod to induce nucleation.
Temperature Control: Do not use an ice bath immediately. Let it sit in a warm water bath and let the bath cool naturally.
Issue 2: "The crystals are still brown/yellow after filtration."
Diagnosis: Nitro-aromatics are naturally pale yellow, but deep brown indicates conjugated byproducts or oxidation.
Corrective Action:
Charcoal Efficiency: You may have used insufficient charcoal or filtered too slowly (allowing impurities to re-dissolve).
Wash Step: Ensure you wash the filter cake with cold solvent.[7][8] The brown mother liquor often adheres to the crystal surface.
Issue 3: "My yield is very low (<50%)."
Diagnosis: High solubility in the mother liquor.
Corrective Action:
Check the Filtrate: Evaporate a small amount of the mother liquor. If a large amount of solid remains, you used too much solvent.
Second Crop: Concentrate the mother liquor by rotary evaporation to half its volume, heat to dissolve, and cool again to harvest a "second crop" (note: this crop will be less pure).
Module 4: Visualization & Logic
Workflow Diagram: Recrystallization Logic
Caption: Standard Operating Procedure for the purification of nitro-cinnamic acid derivatives.
Troubleshooting Logic Tree: Oiling Out
Caption: Decision tree for resolving liquid-liquid phase separation (oiling out) during crystallization.
References
Uchida, T., et al. (2013).[6] "Novel Long-Acting Prostacyclin Agonist (ONO-1301) With an Angiogenic Effect." Journal of Pharmacological Sciences. Available at: [Link]
Nichols, L. (2022). "Troubleshooting Recrystallization - Oiling Out." Chemistry LibreTexts. Available at: [Link]
Technical Support Center: Optimizing Nitration Conditions for 4-Benzyloxycinnamic Acid
Welcome to the Technical Support Center for the synthesis and modification of cinnamic acid derivatives. Nitrating 4-benzyloxycinnamic acid to selectively yield 4-benzyloxy-3-nitrocinnamic acid presents unique chemoselec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and modification of cinnamic acid derivatives. Nitrating 4-benzyloxycinnamic acid to selectively yield 4-benzyloxy-3-nitrocinnamic acid presents unique chemoselectivity challenges. The substrate contains three highly reactive domains: an activated aromatic ring, a sensitive benzyl ether protecting group, and an oxidizable
-unsaturated carboxylic acid (cinnamic) tail.
This guide provides field-proven troubleshooting, mechanistic insights, and a validated protocol to achieve high regioselectivity while suppressing unwanted side reactions.
Section 1: Troubleshooting & FAQs
Q1: Why am I losing the benzyl protecting group during the nitration reaction?Cause: The use of classic "mixed acid" (concentrated
and ) creates a superacidic environment. These harsh conditions protonate the ether oxygen, leading to rapid cleavage of the benzyl group via an or mechanism. This yields 4-hydroxy-3-nitrocinnamic acid and benzyl alcohol as unwanted byproducts.
Solution: Eliminate sulfuric acid entirely. Switch to a milder nitrating system, such as fuming nitric acid in glacial acetic acid (/AcOH), and strictly maintain the internal reaction temperature between 0–5 °C. Low temperatures are essential to preserve the ether linkage while still providing enough energy for electrophilic aromatic substitution[1].
Q2: My LC-MS shows a major byproduct with a mass corresponding to the loss of
. What is happening?Cause: You are observing nitro-decarboxylation, also known as ipso-nitration. Cinnamic acids are highly susceptible to this side reaction when exposed to excess nitrating agents, heat, or single-electron oxidants. The electrophile or a radical species attacks the alkene double bond, triggering the loss of carbon dioxide and forming a -nitrostyrene derivative[2],[3].
Solution: Avoid metal nitrates like Cerium(IV) Ammonium Nitrate (CAN) or prolonged heating, as these strongly promote the ipso-nitration pathway[3],[4]. Control the stoichiometry of your nitrating agent to exactly 1.05 equivalents and quench the reaction immediately once the starting material is consumed.
Q3: How can I be sure the nitro group directs to the 3-position and not the 2-position or the benzyl ring?Cause/Rationale: Regioselectivity is governed by the electronic directing effects of the existing substituents[5]. The benzyloxy group is strongly electron-donating via resonance (activating, ortho/para-directing). The acrylic acid tail is electron-withdrawing (deactivating, meta-directing). Because the para position relative to the benzyloxy group is blocked by the cinnamic tail, both groups synergistically direct the incoming nitronium ion (
) to the 3-position (ortho to the benzyloxy group). The benzyl protecting group ring is separated by an oxygen atom and is less activated than the core ring, making it less susceptible to nitration at low temperatures[5],[1].
Section 2: Quantitative Data & Condition Optimization
To assist in reagent selection, the following table summarizes the causal relationship between nitrating conditions and experimental outcomes.
Mild generation without extreme acidity; preserves ether and alkene.
CAN /
RT
-Nitrostyrene derivatives
Radical-mediated ipso-nitration and decarboxylation of the cinnamic tail[3].
/
10–20
4-Benzyloxy-3-nitrocinnamic acid
Menke conditions provide very mild generation, but reaction can be sluggish.
Section 3: Reaction Pathway Visualization
The following diagram illustrates the logical flow of the directing effects and potential side reactions based on the chosen experimental conditions.
Logical flow of reaction pathways and side reactions during nitration of 4-benzyloxycinnamic acid.
Section 4: Validated Experimental Protocol
This self-validating protocol utilizes fuming nitric acid in glacial acetic acid to ensure chemoselectivity. Built-in analytical checks ensure the reaction does not proceed to over-nitration or deprotection.
Materials:
4-Benzyloxycinnamic acid (1.0 eq)
Fuming Nitric Acid (
, 1.05 eq)
Glacial Acetic Acid (Solvent)
Ice-water bath
Step-by-Step Methodology:
Substrate Dissolution: In a thoroughly dried, round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, suspend 4-benzyloxycinnamic acid in glacial acetic acid (approx. 10 mL per gram of substrate).
Cooling & Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality note: Strict temperature control here prevents the exothermic nitration from triggering double-bond oxidation or ether cleavage[1].
Preparation of Nitrating Agent: In a separate vial, carefully dilute fuming nitric acid (1.05 eq) with an equal volume of cold glacial acetic acid.
Controlled Addition: Add the nitrating solution dropwise to the substrate suspension over 15–30 minutes. Monitor the thermocouple to ensure the internal temperature remains strictly below 5 °C.
Reaction Monitoring (Self-Validation Step 1): Stir the mixture at 0–5 °C for 1 to 2 hours. Validate reaction progression via TLC (Eluent: Hexanes/Ethyl Acetate 1:1 with 1% acetic acid) or HPLC. The reaction is complete when the starting material spot is fully consumed. Do not let the reaction run overnight.
Quenching: Rapidly quench the reaction by pouring the mixture into a 5-fold volume of vigorously stirred crushed ice and water. Causality note: Rapid dilution instantly halts the generation of the nitronium ion and precipitates the organic product, preventing over-nitration.
Isolation & Washing (Self-Validation Step 2): Filter the resulting yellow precipitate under vacuum. Wash the filter cake extensively with cold distilled water. Test the pH of the filtrate; continue washing until the filtrate reaches a neutral pH (pH ~7), validating the complete removal of nitric and acetic acids.
Purification: Recrystallize the crude product from hot ethanol to afford pure 4-benzyloxy-3-nitrocinnamic acid.
References
BenchChem. "A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids." BenchChem Tech Support.
BenchChem. "4-Benzyloxy-3-nitrobenzaldehyde.
Taylor & Francis.
PMC - NIH. "Ipso nitration in organic synthesis.
ResearchGate. "Mechanism of the decarboxylation nitration of cinnamic acid with NaNO2 or KNO3 in the presence of oxalylchloride/DMF."
Advanced Troubleshooting Guide: Perkin Reaction with Substituted Benzaldehydes
Content Type: Technical Support Center Audience: Synthetic Chemists, Process Development Scientists Topic: Optimization, Troubleshooting, and Isolation of Cinnamic Acid Derivatives Introduction: The System & The Challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Support Center
Audience: Synthetic Chemists, Process Development Scientists
Topic: Optimization, Troubleshooting, and Isolation of Cinnamic Acid Derivatives
Introduction: The System & The Challenge
The Perkin reaction—the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt—is the industrial standard for synthesizing
-unsaturated aromatic acids (cinnamic acids).[1][2][3] While the classical protocol (benzaldehyde + acetic anhydride + sodium acetate) is robust, applying it to substituted benzaldehydes introduces electronic and steric variables that often lead to low yields, tar formation, or difficult purifications.
This guide moves beyond the textbook recipe, addressing the specific kinetic and thermodynamic hurdles introduced by electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).
Rapid Diagnostic Matrix (Triage)
Use this matrix to identify the root cause of your failure mode immediately.
Symptom
Probable Cause
Corrective Action
No Precipitate upon Acidification
Hydrolysis Failure or Anhydride Quench
1. Ensure reaction mixture was boiled with water before acidification to hydrolyze the excess anhydride.2. Check if anhydride was wet (hydrolyzed to acid) before starting.
Low Yield (General)
Moisture Contamination
The anhydride is the solvent and reagent. Even trace water kills the reaction. Use freshly distilled anhydride and fused (anhydrous) base.
Low Yield (Methoxy/Amino subs.)
Electronic Deactivation
EDGs reduce carbonyl electrophilicity. Switch base from NaOAc to KOAc (higher reflux temp) or add CsOAc as a catalyst.
Heavy Tar/Resin Formation
Oxidative Polymerization
Common with phenolic/amino aldehydes. Run under strictly inert atmosphere (/Ar). Add a radical inhibitor (e.g., hydroquinone) if necessary.
Product "Oils Out"
Impurity Eutectic
The product is contaminated with unreacted aldehyde. Perform steam distillation prior to final acidification/crystallization.
Violent Exotherm
Nitro/Halo Substituents
EWGs accelerate nucleophilic attack.[4] Scale up cautiously; control heating ramp for nitro-benzaldehydes.
Mechanistic Troubleshooting: The "Why"
To fix the reaction, you must understand the failure point in the mechanism. The rate-determining step is typically the nucleophilic attack of the anhydride enolate on the aldehyde carbonyl.[5]
Reaction Pathway & Failure Points (Visualization)
Figure 1: The Perkin Reaction Pathway.[1][3][6][7][8] The red arrow indicates the rate-limiting step heavily influenced by aldehyde substituents.
Substituent Effects (Electronic Tuning)
The electronic nature of the substituent on the benzaldehyde ring dictates the reaction kinetics (Hammett correlation).
Electron Withdrawing Groups (EWGs): (e.g.,
)
Effect: Increase the positive charge character of the carbonyl carbon.[9]
Result: Faster reaction, higher yields.
Risk: Higher susceptibility to side reactions if overheated.
Electron Donating Groups (EDGs): (e.g.,
)
Effect: Stabilize the carbonyl, making it less electrophilic.
Result: Sluggish reaction, often stalling at 20–30% conversion.
Solution: You must increase the reaction temperature.[2] Switch from Sodium Acetate (reflux ~147°C in
) to Potassium Acetate (reflux ~169°C) or Cesium Acetate to drive the kinetics [1, 2].
Protocol Optimization
Do not rely on a generic procedure. Select the protocol based on your substrate.
The "Base" Variable
The choice of base affects the reflux temperature of the reaction mixture (acetic anhydride bp is 140°C, but salt saturation elevates this).
Base
Approx. Reflux Temp
Recommended For
Sodium Acetate (Fused)
~147°C
Standard substrates (Benzaldehyde, Nitrobenzaldehyde).
Reaction: Reflux in an oil bath at 170–180°C for 6–8 hours. (Note: NaOAc would require longer times and yield less).[4]
Hydrolysis: Pour the hot mixture into 150 mL water.
Purification (Critical): Steam distill the mixture until the distillate is no longer milky/oily (removes unreacted anisaldehyde).
Isolation: Add activated charcoal to the remaining aqueous solution, boil for 5 mins, and filter hot to remove tar.
Crystallization: Acidify the hot filtrate with conc. HCl. Cool rapidly to precipitate the acid. Recrystallize from ethanol/water [3].
Frequently Asked Questions (FAQs)
Q: Why must the Sodium/Potassium Acetate be "fused"?A: "Fused" means anhydrous. Commercial acetates are often trihydrates (
). If you use the hydrate, the water immediately hydrolyzes your acetic anhydride into acetic acid, killing the reaction before it starts. You must melt the salt in a crucible to drive off water, grind it to a fine powder, and use it immediately.
Q: Can I use microwave irradiation to speed this up?A: Yes. Modern literature suggests microwave irradiation can reduce reaction times from hours to minutes (e.g., 5–10 mins at 300W). However, ensure you use a vessel capable of withstanding pressure, as the boiling point of the mixture will be exceeded. Yield improvements in microwaves are often attributed to the "superheating" effect rather than non-thermal microwave effects [4, 5].
Q: My product is a dark brown solid instead of white crystals. How do I clean it?A: The brown color is polymerized aldehyde (resin).
Dissolve the crude solid in dilute NaOH (forms the soluble sodium cinnamate).
Filter this solution (the resin remains insoluble).
Treat the filtrate with activated charcoal.
Re-acidify with HCl to recover the purified acid.
Q: Why do I get low yields with aliphatic aldehydes?A: Aliphatic aldehydes possess
-protons. Under the basic conditions of the Perkin reaction, they preferentially undergo Aldol condensation with themselves (forming polymers/tars) rather than reacting with the anhydride. The Perkin reaction is specifically optimized for aromatic aldehydes lacking -protons [6].
References
Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman, 1989.[10] (Standard Protocols & Mechanism).
Mumtazuddin, S., et al. "Perkin Reactions under Microwave Irradiation."[10] Asian Journal of Chemistry, Vol. 19, No. 6, 2007. (Microwave acceleration & Yield data).
BenchChem Technical Support. "Improving the yield of the Perkin reaction for cinnamic acid synthesis." (Troubleshooting & Catalyst data).
Grokipedia. "Perkin reaction - Mechanism and Optimal Conditions." (General Overview).
University of Manchester. "Not quite the last word on the Perkin reaction." (Sodium vs. Potassium Acetate comparison).
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Reference: BNA-PUR-001
Subject: Removal of Impurities from 3-Benzyloxy-4-nitrocinnamic Acid Preparations
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Active
Executive Summary & Diagnostic
Context:
3-Benzyloxy-4-nitrocinnamic acid is a critical intermediate, often synthesized via the Knoevenagel condensation of 3-benzyloxy-4-nitrobenzaldehyde with malonic acid. The primary challenge in its preparation is not the synthesis itself, but the separation of the product from unreacted aldehyde (starting material) and the removal of inorganic salts derived from the basic catalysts (pyridine/piperidine).
Immediate Diagnostic: What is the state of your crude material?
Perform Protocol A (Acid-Base Extraction) immediately.[1] Recrystallization alone will fail due to "oiling out."
Wide Melting Point Range (>3°C)
Mixed Isomers (cis/trans) or Solvent Occlusion
Perform Protocol B (Recrystallization) with slow cooling.[1]
Dark Brown/Black Specks
Polymerized resins or Inorganic Salts
Perform Hot Filtration step within Protocol B.
Strong "Almond-like" Odor
Residual Benzaldehyde derivative
Perform Protocol A or Bisulfite wash.
The Purification Logic (Visual Workflow)
The following decision tree outlines the standard operating procedure (SOP) for purifying cinnamic acid derivatives while preserving the acid-labile benzyl ether moiety.
Figure 1: Decision matrix for selecting the appropriate purification intensity based on crude product physical state.
Technical Protocols
Protocol A: Acid-Base Extraction (The "Cleanup" Step)
Use this method if your crude product contains >5% unreacted aldehyde.[1] Recrystallization is inefficient for bulk impurity removal.
Mechanism: The product is a carboxylic acid (
), soluble in aqueous base. The impurity (aldehyde) is non-acidic and insoluble in aqueous base.[1]
Dissolution: Suspend the crude solid in 10% Aqueous Sodium Carbonate (
).
Note: Avoid strong bases like NaOH if possible to prevent potential hydrolysis of the benzyl ether, although benzyl ethers are generally base-stable. Carbonate is safer and sufficient.
Filtration: Stir for 30 minutes. The cinnamic acid derivative will dissolve as the sodium salt.[2] The unreacted aldehyde will remain as a suspended solid or oil.
Separation: Filter the mixture through a Celite pad or sintered glass funnel.
Filtrate: Contains your Product (as Sodium 3-benzyloxy-4-nitrocinnamate).[1]
Precipitation: Carefully acidify the filtrate with dilute HCl (1M) to pH 2-3 while stirring vigorously.
Critical: Do not use concentrated acids rapidly, as local heating can degrade the benzyl ether.
Collection: Filter the precipitated solid, wash with cold water to remove inorganic salts (NaCl), and dry.
Protocol B: Recrystallization (The "Polishing" Step)
Use this method to remove trace isomers and achieve analytical purity.[1]
Solvent System: Ethanol (95%) or Ethanol/Water (3:1).[1]
Why? Nitro-cinnamic acids typically exhibit a steep solubility curve in ethanol (soluble hot, insoluble cold).[1]
Slurry: Place the dried solid from Protocol A into a flask with a reflux condenser. Add minimum 95% Ethanol (approx. 10-15 mL per gram of solid).[1]
Reflux: Heat to boiling. If the solid does not completely dissolve, add more ethanol in small portions (1 mL at a time).
Hot Filtration (Optional but Recommended): If dark specks remain despite boiling, filter the hot solution rapidly through a pre-warmed funnel to remove polymerized resins.[1]
Slow Cooling: Allow the flask to cool to room temperature undisturbed on a cork ring.
Science:[1][5] Rapid cooling traps impurities and the cis-isomer. Slow cooling excludes them from the crystal lattice.
Harvest: Cool in an ice bath (0-4°C) for 1 hour. Filter the pale yellow needles.
Wash: Wash the cake once with ice-cold ethanol.
Troubleshooting & FAQs
Ticket #402: "My product turned into a sticky oil during acidification."
Root Cause: This is often caused by the presence of the cis-isomer or residual solvents (pyridine) preventing crystal lattice formation, or the aldehyde impurity melting out.
Solution:
Perform Protocol A again to ensure all aldehyde is removed.
If the oil persists upon acidification, induce crystallization by trituration : Scratch the side of the flask with a glass rod or add a "seed crystal" of pure product if available.
Ensure all Pyridine is removed.[1] Pyridine salts can act as hydrotropes, keeping the product in solution or making it oily. Wash the solid thoroughly with dilute HCl (which protonates pyridine to pyridinium, making it water-soluble) before the final water wash.
Ticket #405: "Can I use catalytic hydrogenation to purify?"
CRITICAL WARNING:NO.
3-Benzyloxy-4-nitrocinnamic acid contains two functional groups sensitive to hydrogenation:
): Will undergo hydrogenolysis to a phenol () and toluene.[1]
Result: You will destroy your molecule.[1] Stick to crystallization and acid-base extraction.
Ticket #408: "The melting point is lower than literature."
Analysis:
Impurity: Water.[1] Cinnamic acids can form hydrates or trap water in the lattice. Dry the sample in a vacuum oven at 50°C overnight.
Impurity: Cis-isomer.[1] The Knoevenagel condensation generally favors the trans-isomer, but trace cis can lower the melting point.
Action: Recrystallize from Ethanol/Water. The cis-isomer is significantly more soluble in ethanol and will remain in the mother liquor.
Analytical Validation Markers
Technique
Marker for Purity
Marker for Impurity
1H NMR
Doublet at 6.5–6.8 ppm and 7.6–8.0 ppm with Hz (indicates trans-alkene).[1]
Doublet with Hz (indicates cis-isomer).[1] Aldehyde proton peak at ~10 ppm.[1]
Purification of Cinnamic Acid Derivatives (General Protocols)
Source: BenchChem Technical Support - Removal of unreacted benzaldehyde from cinnamic acid synthesis.
Relevance: Validates the Acid-Base extraction method and Sodium Bisulfite wash for aldehyde removal.
Recrystallization Strategies for Nitro-Arom
Source: MIT OpenCourseWare - Two-Solvent Recrystalliz
Relevance: Provides the thermodynamic basis for the Ethanol/Water recrystallization str
Author: BenchChem Technical Support Team. Date: March 2026
Status: Online
Operator: Dr. A. Vance, Senior Application Scientist
Ticket ID: SIA-CIN-001
Subject: Forced Degradation & Method Validation for Cinnamic Acid Derivatives
Welcome to the Technical Support Center
You have reached the specialized support module for Cinnamic Acids . These compounds present unique stability challenges due to their conjugated diene structure and carboxylic acid moiety. Unlike standard small molecules, cinnamic acids are highly photosensitive and prone to specific oxidative cleavage pathways that can ruin mass balance calculations if not anticipated.
This guide is structured to troubleshoot the specific anomalies you will encounter during ICH Q1A(R2) stress testing.
Module 1: Photostability & Isomerization (The #1 Reported Issue)
User Issue: "I am seeing a new peak eluting just before my main peak after exposing the sample to light. It has a similar UV spectrum but slightly different absorbance maxima."
Diagnosis: You are observing Geometric Isomerization .
Cinnamic acids exist primarily in the thermodynamically stable trans- (
-) configuration. Upon exposure to UV light (even ambient lab light), the double bond absorbs energy and rotates to form the cis- (-) isomer (allocinnamic acid).
Technical Insight:
Elution Order: On standard C18 columns, the trans-isomer is planar and interacts strongly with the stationary phase. The cis-isomer is "kinked," reducing hydrophobic surface area contact. Therefore, the cis-isomer typically elutes earlier (lower
).
Reversibility: This reaction is reversible. If you protect the sample from light, the cis form may slowly revert, or if exposed to heat, it may re-equilibrate.
Solid State Dimerization: If you are stressing the solid drug substance, you may also see [2+2] cycloaddition products (truxillic or truxinic acids), which are dimers. These are very non-polar and elute much later.
Visualizing the Pathway:
Figure 1: Photolytic degradation pathways of cinnamic acid showing isomerization and dimerization.
Module 2: Oxidative Stress & Mass Balance Failures
User Issue: "My peroxide stress samples show 15% degradation of the parent peak, but I cannot account for the missing area. The mass balance is low (~85%)."
Diagnosis: You are likely losing Volatile Degradation Products .
The conjugated double bond in cinnamic acid is a prime target for radical attack (e.g., hydroxyl radicals from
). This leads to oxidative cleavage of the alkene.
The Mechanism:
Oxidative cleavage breaks the C=C bond.
The side chain is lost, often forming Benzaldehyde (distinct almond smell).
Benzaldehyde is volatile and may evaporate during sample preparation or incubation, leading to poor mass balance.
If oxidation continues, Benzaldehyde oxidizes to Benzoic Acid .
Troubleshooting Protocol:
Seal Tightly: Ensure stress containers are hermetically sealed to prevent loss of benzaldehyde.
Monitor RRT: Benzoic acid is a common impurity. Ensure your method separates Benzoic acid (degradant) from Cinnamic acid (API).
Lower Temperature: If mass balance is critical, conduct oxidative stress at a lower temperature (e.g., ambient) for a longer time to minimize volatilization.
Figure 2: Oxidative cleavage mechanism leading to volatile intermediates and stable acidic degradants.
Cinnamic acids are moderately non-polar; gradient ensures elution of late dimers.
Module 4: Validated Stress Protocols
To ensure your study meets ICH Q1A(R2) standards, follow these self-validating protocols. Always run a "Dark Control" (wrapped in foil) alongside light stress samples.
1. Acid/Base Hydrolysis
Preparation: Dissolve API in Methanol/Water (50:50). Add 1.0 N HCl (Acid) or 1.0 N NaOH (Base).[1]
Target: Reflux at 60°C for 2-8 hours.
Neutralization:CRITICAL STEP. Before injection, neutralize the sample (pH 6-7) to prevent damaging the HPLC column or altering the mobile phase pH equilibrium.
Expectation: Cinnamic acid is generally stable to hydrolysis. If you are testing an ester (e.g., Methyl Cinnamate), expect rapid conversion to the acid parent.
Target: Ambient temperature for 24 hours. Avoid heating initially to prevent thermal decomposition of the peroxide itself.
Quenching: Use a reducing agent (e.g., Sodium Metabisulfite) to stop the reaction before analysis, or inject immediately if the autosampler is cooled.
3. Photostability (ICH Q1B)
Condition: Expose to 1.2 million lux hours (Vis) and 200 W-hr/m² (UV).
Sample State: Test both Solid (thin layer on a petri dish) and Solution (in quartz cuvettes or clear vials).
Note: Solution state will degrade much faster (isomerization) than solid state.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] International Conference on Harmonisation. Link
Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Link
He, X., et al. (2019). Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids by high-pressure liquid chromatography.[6] ResearchGate.[7] Link
Kavitha, J., et al. (2013). Stability Indicating RP-HPLC Method for the Determination of Cinnamic Acid. International Journal of Pharmacy and Pharmaceutical Sciences.
Punda, A., et al. (2022).[8] Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide.[8][9][10] Green Chemistry. Link
Technical Guide: Synthetic Routes for 3-Benzyloxy-4-nitrocinnamic Acid
The following guide provides an in-depth technical comparison of synthetic routes for 3-Benzyloxy-4-nitrocinnamic acid , a critical intermediate in the development of EGFR inhibitors and other kinase-targeting pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of synthetic routes for 3-Benzyloxy-4-nitrocinnamic acid , a critical intermediate in the development of EGFR inhibitors and other kinase-targeting pharmaceuticals.
Executive Summary
The synthesis of 3-Benzyloxy-4-nitrocinnamic acid presents a classic regioselectivity challenge due to the specific 3,4-substitution pattern on the aromatic ring. The primary difficulty lies in establishing the 3-alkoxy-4-nitro motif without generating significant quantities of the 2-nitro isomer.
This guide evaluates two primary methodologies:
Route A (The SNAr Strategy): A high-precision, regiospecific route utilizing nucleophilic aromatic substitution on a fluoro-nitro precursor. Recommended for pharmaceutical development due to its clean impurity profile and scalability.
Route B (The Direct Nitration Strategy): A classical route starting from 3-hydroxybenzaldehyde. While using lower-cost starting materials, this route suffers from poor regioselectivity (favoring the unwanted 2-nitro isomer) and requires laborious chromatographic purification.
Chemical Retrosynthesis & Strategy
The target molecule features a cinnamic acid tail installed via Knoevenagel condensation. The core challenge is the construction of the 3-benzyloxy-4-nitrobenzaldehyde intermediate.
Figure 1: Retrosynthetic analysis showing the convergence on the aldehyde intermediate.
Detailed Route Analysis
Route A: The Nucleophilic Aromatic Substitution (SNAr)
This route leverages the strong electron-withdrawing nature of the para-nitro group to activate the fluorine atom at the 3-position for displacement by a benzyloxide nucleophile.
Mechanism: SNAr displacement followed by Doebner-modified Knoevenagel condensation.
Regioselectivity: 100%. The position of the leaving group (F) and the activating group (NO₂) are fixed in the starting material.
Figure 2: Route A workflow utilizing fluorine displacement.
Route B: The Direct Nitration (Classical)
This route starts with the nitration of 3-hydroxybenzaldehyde. The aldehyde group is meta-directing (deactivating), while the hydroxyl group is ortho/para-directing (activating). The hydroxyl group dominates, directing the nitro group to positions 2, 4, and 6.
Protocol B: Synthesis via Direct Nitration (Reference Only)
Step 1: Nitration of 3-Hydroxybenzaldehyde
Reagents: Dissolve 3-hydroxybenzaldehyde in dichloromethane. Add tetrabutylammonium hydrogensulfate (catalyst).[2]
Nitration: Slowly add isopropyl nitrate (2.5 eq) and concentrated sulfuric acid dropwise, maintaining temperature <25°C.
Separation: After work-up, the crude oil contains ~47% 2-nitro and ~24% 4-nitro isomers.[2] Purify via silica gel chromatography (Hexane:EtOAc 3:1) to isolate the 3-hydroxy-4-nitrobenzaldehyde (Rf = 0.44).[2]
Note: The 2-nitro isomer (Rf = 0.19) is the major byproduct.
Step 2 & 3: Benzylation and Condensation
Benzylation: React the isolated phenol with benzyl bromide and K₂CO₃ in acetone (Reflux, 4h).
Condensation: Proceed as described in Protocol A, Step 2.
References
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Org. Synth. Coll. Vol. 2, p. 441. Retrieved from [Link]
National Institutes of Health (NIH). (2024). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation. Retrieved from [Link]
Stenutz. (n.d.). 3-hydroxy-4-nitrobenzaldehyde Data Sheet. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Validation of 3-Benzyloxy-4-nitrocinnamic Acid: A Comparative MS/MS Guide
Executive Summary
3-Benzyloxy-4-nitrocinnamic acid (C₁₆H₁₃NO₅) is a critical synthetic intermediate, often serving as a precursor for bioactive caffeic acid derivatives and specific enzyme inhibitors. Its validation presents a unique challenge: confirming the presence of three distinct functional moieties—a cinnamic acid backbone, a nitro group, and a benzyl ether—while distinguishing it from potential isobaric impurities (e.g., regioisomers like 4-benzyloxy-3-nitrocinnamic acid).
This guide compares the performance of High-Resolution Tandem Mass Spectrometry (HR-MS/MS) against traditional NMR and Single-Quadrupole MS. We demonstrate that while NMR remains the gold standard for ab initio positional assignment, HR-MS/MS offers a superior, high-throughput "self-validating" system for routine purity confirmation and impurity profiling in drug development workflows.
Part 1: Comparative Analysis of Validation Methodologies
The following table objectively compares the three primary analytical approaches for validating 3-Benzyloxy-4-nitrocinnamic acid.
Cannot easily distinguish ortho/meta isomers without standards.
Low sensitivity for trace impurities (< 1%).
False positives from isobaric contaminants.
Expert Insight:
While NMR is non-negotiable for the initial characterization of a new synthetic route to prove the 3,4-substitution pattern, HR-MS/MS is the superior operational tool. It validates the integrity of the molecule by confirming the simultaneous existence of the carboxyl, nitro, and benzyl groups via specific bond cleavages, which Single Quad MS cannot do.
Part 2: The Self-Validating MS/MS Protocol
This protocol utilizes Electrospray Ionization in Negative Mode (ESI-) . Cinnamic acids are carboxylic acids; they ionize far more efficiently by losing a proton ([M-H]⁻) than by gaining one. Positive mode (ESI+) is prone to forming unstable adducts ([M+Na]⁺) that yield poor fragmentation data.
Experimental Setup
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
Ion Source: Electrospray Ionization (ESI), Negative Mode.[4]
LC Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase:
A: Water + 5mM Ammonium Acetate (pH neutral to slightly basic aids ionization).
Note: Avoid high concentrations of Formic Acid, as it suppresses negative ion formation.
Gradient: 5% B to 95% B over 5 minutes.
The "Self-Validating" Fragmentation Logic
To validate the structure, the MS/MS spectrum must exhibit a specific "fingerprint" of three loss channels. If any of these are missing, the structure is suspect.
Parent Ion:m/z 298.07 ([M-H]⁻, Monoisotopic).
Checkpoint 1: Decarboxylation (The Acid Test)
Loss of CO₂ (44 Da).
Target Fragment:m/z 254.08 .
Significance: Confirms the free cinnamic acid tail. Esters will not show this transition immediately.
Checkpoint 2: De-benzylation (The Ether Test)
Cleavage of the Benzyl ether bond. In negative mode, this often occurs after decarboxylation.
Loss of the Benzyl radical/group (91 Da) or Toluene neutral (92 Da) depending on H-rearrangement.
Target Fragment:m/z 163.03 (derived from 254 - 91).
Significance: Confirms the presence of the benzyloxy group.
Checkpoint 3: Nitro Group Integrity
Nitro groups are electron-withdrawing and stable, but can lose NO (30 Da) or NO₂ (46 Da) under high collision energy.
Significance: Differentiates from simple alkoxy cinnamic acids.
Visualization of the Validation Workflow
Caption: Logical decision tree for MS/MS validation. The detection of both m/z 254 and m/z 163 is required for a "Pass" status.
Part 3: Structural Elucidation Pathway
The following diagram details the specific chemical bond cleavages that generate the diagnostic ions. This mechanism serves as the "ground truth" for interpreting your spectral data.
Caption: Proposed ESI(-) fragmentation pathway. The sequential loss of CO2 and the Benzyl group confirms the functional backbone.
References
Ramana, D. V., Sundaram, N., & George, M. (1989). Ortho Effects in Organic Molecules on Electron Impact: Oxygen Transfers from Nitro Group to Olefinic Double Bond and Sulfur in α-(o-Nitrophenylthio)cinnamic Acids. Bulletin of the Chemical Society of Japan. Link
NIST Mass Spectrometry Data Center. (2014). 3-Nitrocinnamic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
BenchChem. (2025).[6][7] Spectroscopic analysis comparison of different cinnamic acid derivatives. BenchChem Technical Guides. Link
PubChem. (2025).[8] 3-(Benzyloxy)-4-nitrobenzenecarboxylic acid Compound Summary. National Library of Medicine. Link
Metware Bio. (2025). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Technical Resources. Link
Comparing the efficacy of different catalysts in cinnamic acid synthesis
An Expert's Guide to Catalyst Efficacy in Cinnamic Acid Synthesis Introduction: Navigating the Synthesis of a Versatile Precursor Cinnamic acid and its derivatives are foundational building blocks in the pharmaceutical,...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert's Guide to Catalyst Efficacy in Cinnamic Acid Synthesis
Introduction: Navigating the Synthesis of a Versatile Precursor
Cinnamic acid and its derivatives are foundational building blocks in the pharmaceutical, cosmetic, and food industries, serving as precursors to everything from fragrances and flavorings to antiviral drugs and sunscreens.[1][2][3] The synthesis of this α,β-unsaturated aromatic acid is a classic and vital transformation in organic chemistry. However, the choice of catalytic strategy is far from trivial, with profound implications for yield, purity, cost, and environmental impact. Traditional methods, while effective, often rely on harsh conditions and hazardous reagents.[1] This has spurred the development of modern catalytic systems, including organometallic, "green," and biocatalytic approaches, each with a distinct profile of advantages and limitations.
This guide provides an in-depth, objective comparison of the primary catalytic methodologies for cinnamic acid synthesis. As researchers, scientists, and drug development professionals, understanding the causality behind experimental choices is paramount. We will therefore move beyond simple protocols to dissect the mechanisms, efficiencies, and practical considerations of each approach, grounding our analysis in experimental data to empower you to select the optimal catalytic system for your specific application.
A Comparative Analysis of Classical Condensation Reactions
The cornerstone of cinnamic acid synthesis lies in two historical condensation reactions: the Perkin and the Knoevenagel. While related, their catalytic systems and reaction conditions differ significantly.
The Perkin Reaction: A Thermally Driven Classic
Developed in 1868, the Perkin reaction is the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst. For the synthesis of cinnamic acid from benzaldehyde, acetic anhydride and sodium or potassium acetate are the conventional reagents.[4]
Mechanistic Insight and Causality: The alkali salt, such as sodium acetate, acts as the base catalyst, deprotonating the acetic anhydride to form an enolate. This enolate then attacks the carbonyl carbon of the benzaldehyde. The high temperatures (160-180°C) and long reaction times (3-8 hours) are necessary to drive the dehydration of the resulting aldol intermediate to form the stable, conjugated double bond of cinnamic acid.[5][6] The presence of water is detrimental as it can hydrolyze the acetic anhydride, necessitating the use of anhydrous reagents.[5]
Advantages: Utilizes readily available and inexpensive starting materials.
Disadvantages: Requires high temperatures, leading to potential side reactions and energy inefficiency. Yields can be moderate and the reaction often requires prolonged heating.[6]
The Knoevenagel Condensation: A Milder, Base-Catalyzed Alternative
The Knoevenagel condensation involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.[5] This reaction is catalyzed by a weak base. The most common variant, the Doebner modification, employs pyridine as both a solvent and a base, with a catalytic amount of piperidine.[7][8]
Mechanistic Insight and Causality: The base catalyst (e.g., piperidine) deprotonates the active methylene compound (malonic acid), creating a highly reactive carbanion. This carbanion attacks the benzaldehyde carbonyl, and the resulting intermediate readily undergoes decarboxylation upon heating to yield cinnamic acid.[9] This pathway is generally more efficient and proceeds under milder conditions (reflux at 80-120°C) than the Perkin reaction.[7]
The reliance on pyridine, a carcinogenic and hazardous solvent, has been a significant drawback.[9] This has led to extensive research into "pyridine-free" protocols. Triethylamine (TEA) has emerged as a successful surrogate, acting as both a base and a phase-transfer agent to aid the dissolution of malonic acid in less toxic solvents like toluene.[9] Other effective base catalysts include 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][10]
Advantages: Generally provides higher yields than the Perkin reaction under milder conditions.
Disadvantages: The classical method uses large quantities of toxic pyridine. While greener alternatives exist, they may require further optimization.
Modern Catalytic Frontiers: Efficiency and Sustainability
Advances in catalysis have introduced powerful new methods for cinnamic acid synthesis, focusing on efficiency, selectivity, and greener chemical principles.
The Heck Reaction: Palladium-Catalyzed C-C Bond Formation
The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene.[5] For cinnamic acid synthesis, this typically involves reacting an aryl halide with acrylic acid.[5] Both homogeneous and heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), have been used effectively.
Mechanistic Insight and Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination to yield the cinnamic acid product and regenerate the Pd(0) catalyst. The key advantage of heterogeneous catalysts like Pd/C is the ease of separation and potential for recycling, which is crucial given the high cost of palladium.[11][12] A stable, solid-supported palladium(II) complex has been shown to be recyclable with minimal loss of palladium, yielding a product with very low metal contamination (<10 ppb).[12]
Advantages: High efficiency and the potential for catalyst recycling, particularly with heterogeneous systems.
Disadvantages: The high cost of palladium catalysts and the risk of product contamination with residual metal.
Green Innovations: Enhancing Reactions with Alternative Energy
To address the environmental impact of traditional synthesis, methods utilizing alternative energy sources and greener solvents have been developed.
Microwave-Assisted Synthesis: By applying microwave irradiation, the Knoevenagel condensation can be significantly accelerated, reducing reaction times from hours to minutes and often improving yields.[1] For example, reacting benzaldehyde and malonic acid with piperidine in dimethylformamide (DMF) under microwave irradiation can achieve yields of 85-97% in just 30 minutes.[1]
Ultrasound-Assisted Synthesis (Sonochemistry): Sonication can also drive the Perkin reaction under milder conditions (e.g., 70°C for 60 minutes) than conventional heating.[1][2] The acoustic cavitation created by ultrasound enhances mass transfer and accelerates the reaction rate.
Phase-Transfer Catalysis: Catalysts like tetrabutylammonium bromide (TBAB) facilitate reactions in aqueous media, a significant step towards green chemistry.[5][13] In the Knoevenagel condensation, TBAB and K2CO3 in water under microwave irradiation provide an environmentally friendly route to cinnamic acids in excellent yields.[13]
The Biocatalytic Frontier: Nature's Approach to Synthesis
Biocatalysis represents the pinnacle of green chemistry, offering highly selective and sustainable routes to chemical manufacturing.
Phenylalanine Ammonia-Lyase (PAL): An Enzymatic Pathway
The enzymatic synthesis of cinnamic acid is catalyzed by Phenylalanine Ammonia-Lyase (PAL), an enzyme that facilitates the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[14] This is the natural pathway used by plants and fungi.[3][14] This process can be performed using either the isolated enzyme or, more economically, whole-cell biocatalysts such as engineered Corynebacterium glutamicum or E. coli.[1][3]
Mechanistic Insight and Causality: PAL provides exceptional stereo- and regioselectivity, producing exclusively the trans-isomer of cinnamic acid. The reaction proceeds under very mild conditions (e.g., 50°C in an aqueous buffer), eliminating the need for harsh solvents and high temperatures.[1][14] This high specificity minimizes byproduct formation, simplifying purification.
Advantages: Extremely high selectivity, environmentally benign (uses water as a solvent), operates under mild conditions, and is sustainable.
Disadvantages: Enzyme stability can be a concern, and the cost of the L-phenylalanine substrate may be higher than traditional chemical feedstocks.
Quantitative Performance Comparison
The efficacy of these diverse catalytic systems is best understood through a direct comparison of their performance metrics. The following table summarizes key experimental data from various studies.
To facilitate the application of these findings, detailed, step-by-step protocols for key synthetic methods are provided below.
Protocol 1: Synthesis via Classical Perkin Reaction[5][6]
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).
Reaction: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.
Workup: Allow the mixture to cool slightly and pour it into a beaker of water.
Isolation: Add a saturated solution of sodium carbonate until the solution is alkaline to convert the cinnamic acid to its soluble sodium salt. Filter off any unreacted, oily benzaldehyde.
Precipitation: Acidify the filtrate with concentrated HCl to precipitate the crude cinnamic acid.
Purification: Collect the crystals by vacuum filtration, wash with cold water, and recrystallize from hot water or ethanol.
Protocol 2: Synthesis via Knoevenagel Condensation (Doebner Modification)[5]
Reactant Mixture: In a round-bottom flask, place benzaldehyde (0.10 mol), malonic acid (0.11 mol), and pyridine (e.g., 25 mL). Add a catalytic amount of piperidine (e.g., 1 mL).
Reaction: Heat the mixture to a mild reflux for 6-8 hours.
Isolation: Cool the reaction mixture and then place it in an ice bath to induce crystallization.
Purification: Collect the crystals using a Büchner funnel, wash with cold 95% ethanol, and recrystallize from ethanol.
Protocol 3: Synthesis via Microwave-Assisted Knoevenagel Condensation[1]
Reactant Mixture: In a microwave-safe reaction vessel, dissolve benzaldehyde (e.g., 5 mmol) and malonic acid (e.g., 6 mmol) in dimethylformamide (DMF).
Catalyst Addition: Add piperidine (e.g., 0.4 mmol) to the mixture.
Reaction: Seal the vessel and place it in a microwave reactor. Apply microwave power to reach a temperature of 90°C and maintain for 30 minutes.
Workup: After cooling, remove the solvent under reduced pressure.
Isolation: Precipitate the product by adding a cold, dilute aqueous solution of ammonium chloride. Filter the precipitate, wash with cold water, and dry.
Protocol 4: Biocatalytic Synthesis using Whole-Cell PAL[1]
Biocatalyst Preparation: Cultivate a genetically engineered strain of Corynebacterium glutamicum expressing PAL. Harvest the cells by centrifugation and resuspend them in an aqueous buffer (e.g., pH 8.5) to create a whole-cell biocatalyst suspension.
Reaction Setup: Introduce the whole-cell suspension into a bioreactor maintained at 50°C.
Bioconversion: Add L-phenylalanine to the bioreactor to initiate the conversion.
Monitoring: Monitor the formation of cinnamic acid periodically using HPLC.
Isolation: Upon completion, separate the cells by centrifugation or filtration. Extract and purify the cinnamic acid from the supernatant.
Visualizing Synthesis Workflows and Mechanisms
To better illustrate the relationships between these methodologies, the following diagrams outline key workflows and pathways.
Caption: Comparative workflow of classical vs. modern synthesis.
Caption: Simplified catalytic cycle for the Heck Reaction.
Caption: Biocatalytic conversion via Phenylalanine Ammonia-Lyase.
Conclusion and Expert Recommendations
The synthesis of cinnamic acid is a well-established yet evolving field. The choice of catalyst is a critical decision that balances efficiency, cost, safety, and sustainability.
For large-scale, cost-sensitive production where the starting materials are inexpensive, the Perkin reaction remains a viable, albeit energy-intensive, option.
For high-yield laboratory synthesis , the Knoevenagel condensation is superior. Researchers should prioritize modern, pyridine-free protocols using catalysts like TEA or DABCO to mitigate safety and environmental concerns.
When speed and efficiency are paramount , microwave-assisted Knoevenagel synthesis is the standout choice, offering dramatic reductions in reaction time.
For applications requiring high purity and low metal contamination , such as in pharmaceuticals, a well-optimized Heck reaction with a recyclable heterogeneous catalyst is an excellent, though more costly, approach.
For organizations committed to green chemistry and sustainability , biocatalysis using PAL is the undisputed future. It provides an unparalleled level of selectivity under the mildest conditions, aligning perfectly with modern environmental standards.
Ultimately, the "best" catalyst is context-dependent. By understanding the underlying chemical principles and performance data presented in this guide, researchers can make informed decisions, optimizing their synthetic strategy to meet the specific demands of their project.
References
BenchChem. (2025). Comparison of green synthesis methods for cinnamic acid production.
BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis.
BenchChem. (2025).
Patents, Google.
Royal Society of Chemistry.
SciSpace. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
Frontiers. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes.
BenchChem. (2025). Improving the yield of the Perkin reaction for cinnamic acid synthesis.
ACS Omega. (2019).
BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Synthesis of Cinnamic Acid.
Universitas Sebelas Maret. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
Operational Guide: Proper Disposal of 3-Benzyloxy-4-nitrocinnamic Acid
[1] Executive Safety Summary (Stop and Read) Immediate Action Required: Treat 3-Benzyloxy-4-nitrocinnamic acid as Hazardous Chemical Waste . Do not dispose of via municipal waste, sink drains, or evaporation.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Safety Summary (Stop and Read)
Immediate Action Required: Treat 3-Benzyloxy-4-nitrocinnamic acid as Hazardous Chemical Waste . Do not dispose of via municipal waste, sink drains, or evaporation.
Secondary Hazard: Potential thermal instability due to the nitro-aromatic moiety.[1]
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Critical Restriction:NEVER mix with strong reducing agents or strong bases in the waste stream, as this may generate heat or unstable intermediates.
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand the functional groups driving its reactivity. This protocol is derived from the structure-activity relationships of substituted nitrocinnamic acids.
Feature
Chemical Moiety
Disposal Implication
Acidity
Carboxylic Acid ()
Corrosive to metal containers.[1] Must be segregated from base waste to prevent exothermic neutralization in the waste drum.
Reactivity
Nitro Group ()
Energetic functional group.[1] While cinnamic derivatives are generally stable, bulk nitro compounds can be shock-sensitive if dry and impure.[1] Avoid friction/impact.
Solubility
Benzyloxy Ether
Increases lipophilicity. Low water solubility means it will precipitate in aqueous drains, causing clogs and contamination.
Halogenated (e.g., DCM): Segregate into Halogenated Waste.
Non-Halogenated (e.g., Acetone, Methanol): Segregate into Non-Halogenated Waste.
Compatibility Check: Ensure no strong bases are present in the waste carboy. Substituted cinnamic acids can form salts with bases; while not immediately dangerous, mixing acids and bases in a closed drum can cause pressure buildup.
Transfer: Pour into the appropriate carboy using a funnel. Close the cap immediately.
Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent and add the rinsate to the waste container.
Regulatory Compliance & Documentation (RCRA/EPA)
While 3-Benzyloxy-4-nitrocinnamic acid is not explicitly listed on the EPA "P-List" or "U-List" (unlike some specific nitro-aromatics), it must be characterized by the generator (you) based on its characteristics.[1]
Waste Code Determination:
If the waste is ignitable (due to solvent): D001 .
If the waste is corrosive (pH < 2): D002 .
Default Classification: Non-regulated chemical waste (unless characteristic), but must still be incinerated.
Documentation: Maintain a log of the waste generation date. RCRA regulations typically require removal from the lab within 90 days (for large quantity generators) or 180 days (for small quantity generators).
Emergency Response: Spills
Scenario: Powder spill on the benchtop.
Isolate: Alert nearby personnel.
Protect: Don PPE (Gloves, Goggles, Mask).
Contain: Cover the spill with a wet paper towel to prevent dust dispersion (Nitro compounds are inhalation hazards).
Clean:
Sweep up the wet material using a dustpan or scoop.
Place all waste into a sealed plastic bag.
Clean the surface with soap and water.[2][3][5][7][9][11]
Dispose: Label the bag as "Hazardous Waste: Debris contaminated with 3-Benzyloxy-4-nitrocinnamic acid" and place it in the solid waste drum.[1]
References
Organic Syntheses. (1925).[12] m-Nitrocinnamic Acid Preparation and Safety. Org. Synth. 1925, 5,[1][12] 83. Retrieved from [Link].
3-Benzyloxy-4-nitrocinnamic acid is a specialized intermediate used primarily in the synthesis of pharmaceutical compounds, including GPR34 antagonists and other bioactive molecules targeting neurological or inflammatory pathways. Its chemical structure combines a nitro group (associated with potential energetic instability and toxicity) with a cinnamic acid backbone (a known irritant).
Core Directive: This guide prioritizes containment and exposure prevention. Due to the presence of the nitro moiety, researchers must treat this compound as a potential mutagen and sensitizer until definitive toxicological data proves otherwise. The protocols below are designed to create a self-validating safety system where multiple barriers (engineering controls, PPE, and procedural checks) prevent exposure.
Hazard Identification & Risk Assessment
The safety profile of 3-Benzyloxy-4-nitrocinnamic acid is derived from its functional groups. The following hazards drive the PPE selection:
Functional Group
Associated Hazard
Physiological Impact
Nitro (-NO₂)
Potential Mutagenicity / Energetic Instability
Can be reduced metabolically to reactive intermediates; potential for skin sensitization.
Permeation Defense: Nitro compounds can permeate thin latex. Double gloving ensures a breakthrough time >480 mins.
Eye Protection
Chemical Safety Goggles (Indirect Vented).
Particulate Seal: Standard safety glasses allow dust entry from the sides. Goggles prevent ocular mucosal absorption.
Body Defense
Lab Coat (Tyvek/Polypropylene) with elastic cuffs.
Dust Exclusion: Cotton coats trap dust in fibers. Tyvek sheds particulates, preventing secondary exposure outside the lab.
Operational Protocol: Safe Handling Workflow
This workflow enforces a "closed-loop" mentality to minimize open-air exposure.
Step 1: Engineering Controls Setup
Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s.
Step 2: Weighing & Transfer
Anti-Static Measures: Use an anti-static gun or ionizer bar inside the hood. Why? Nitro-aromatic powders are often static-prone; static discharge can disperse dust or, in rare cases, ignite flammable solvent vapors.
Taring: Tare the receiving vessel (flask) before adding the solid to avoid removing it from the hood during the process.
Transfer: Use a disposable spatula or a dedicated glass funnel. Do not use metal spatulas if there is any risk of friction-induced sensitivity (though low for this specific compound, it is a best practice for nitro compounds).
Step 3: Reaction Setup
Solvent Addition: Add solvent slowly to the solid. Do not dump solid into boiling solvent.
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Why? This excludes oxygen, mitigating fire risk if the nitro compound decomposes.
Step 4: Decontamination
Immediate Wipe-down: Wipe the balance area with a solvent-dampened tissue (Ethanol or Acetone) immediately after weighing. Dispose of the tissue as solid hazardous waste.
Visualized Workflow (Graphviz)
The following diagram illustrates the "Safe Path" for handling 3-Benzyloxy-4-nitrocinnamic acid, emphasizing decision points for spill control.
Caption: Operational workflow emphasizing the critical decision path for spill response and engineering controls.
Emergency Response & Disposal Logistics
Spill Management (Dry Powder)
Do Not Sweep: Sweeping generates aerosols.
Wet Method: Cover the spill with a paper towel dampened with water or ethanol.
Scoop: Carefully scoop the wet material into a wide-mouth jar.
Neutralization: Wash the surface with a dilute soap solution, followed by water.
Disposal Strategy
Waste Stream: Classify as "Solid Hazardous Waste (Toxic/Irritant)" .
Destruction Method: High-temperature incineration equipped with an afterburner and scrubber.
Mechanism:[1] Incineration ensures the complete oxidation of the nitro group (preventing release of NOx) and the aromatic ring.
Prohibited: Do not dispose of down the drain. The compound is likely poorly biodegradable and toxic to aquatic life (a common trait of nitrocinnamic derivatives).
References
Chemical Book. (2025).[2] 3-Benzyloxy-4-nitrocinnamic acid (CAS 128618-93-9) Properties and Safety. Retrieved from
TCI Chemicals. (2025).[2] Safety Data Sheet for Nitrocinnamic Acid Derivatives. Retrieved from
National Institutes of Health (PubChem). (2025). Compound Summary: Nitrocinnamic Acid Analogs. Retrieved from
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-(Benzyloxy)-4-methoxybenzoic acid (Structural Analog). Retrieved from